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  • Product: 2-Chloro-7-methoxy-4-methylquinazoline
  • CAS: 58487-56-2

Core Science & Biosynthesis

Foundational

Analytical and Synthetic Profiling of 2-Chloro-7-methoxy-4-methylquinazoline: A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and kinase inhibitor discovery, the quinazoline core represents a "privileged scaffold"—a molecular framework capable of mimicking the adenine ring of ATP to compet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and kinase inhibitor discovery, the quinazoline core represents a "privileged scaffold"—a molecular framework capable of mimicking the adenine ring of ATP to competitively bind within the kinase hinge region. Specifically, 2-Chloro-7-methoxy-4-methylquinazoline (CAS: 58487-56-2) has emerged as a critical synthetic intermediate [1].

As an application scientist bridging the gap between computational drug design and bench execution, I emphasize that the successful utilization of this building block relies entirely on rigorous analytical characterization. This whitepaper provides an in-depth technical guide on the physicochemical properties, exact mass profiling, and self-validating synthetic workflows required to leverage this compound in the development of 3-Phosphoinositide-dependent kinase 1 (PDK1) inhibitors [2].

Physicochemical and Mass Spectrometry Profiling

Differentiating between average molecular weight and monoisotopic exact mass is a fundamental quality assurance step in high-resolution mass spectrometry (HRMS). For stoichiometric calculations during bulk synthesis, the average molecular weight (accounting for the natural abundance of 35Cl and 37Cl ) is used. However, for structural validation via Time-of-Flight (TOF) or Orbitrap mass analyzers, the monoisotopic exact mass is the critical metric [1].

Table 1: Physicochemical and Analytical Profile
PropertyValueAnalytical Significance
Molecular Formula C10​H9​ClN2​O Defines the atomic composition for elemental analysis.
Average Molecular Weight 208.64 g/mol Utilized for bulk stoichiometric and yield calculations.
Monoisotopic Exact Mass 208.04034 DaTarget mass for HRMS validation (zero mass defect baseline).
[M+H]+ Exact Mass 209.0476 DaPrimary positive-ion ESI adduct observed in LC-MS workflows.
Isotopic Signature M, M+2 ( 3:1 ratio)Diagnostic cluster confirming the presence of the chlorine atom.
Topological Polar Surface Area 35 ŲIndicates excellent membrane permeability for downstream analogs.

Data supported by computational chemical profiling and supplier databases [1] [3].

Mechanistic Role in Drug Design: The PDK1/AKT Axis

The structural vectors of 2-chloro-7-methoxy-4-methylquinazoline are highly intentional:

  • 4-Methyl Group: Occupies a small, conserved hydrophobic pocket within the kinase active site.

  • 7-Methoxy Group: Acts as an electron-donating group, tuning the electronics of the quinazoline ring and providing a vector for solvent-exposed interactions.

  • 2-Chloro Position: Serves as a highly reactive leaving group, susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by various anilines and amines.

This specific substitution pattern is heavily utilized in the synthesis of inhibitors targeting PDK1 [2]. PDK1 is a master kinase in the PI3K/AKT signaling cascade. By phosphorylating AKT at Threonine 308, PDK1 drives tumor cell survival and proliferation. Derivatizing our quinazoline scaffold at the 2-position yields potent inhibitors that shut down this oncogenic pathway.

PDK1Pathway PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 PDK1 PDK1 Kinase (Target) PIP3->PDK1 AKT AKT Phosphorylation (Thr308) PDK1->AKT Survival Tumor Cell Survival & Proliferation AKT->Survival Inhibitor Quinazoline-based PDK1 Inhibitor Inhibitor->PDK1 Blocks

Caption: PI3K/PDK1/AKT signaling pathway targeted by quinazoline-derived inhibitors.

Self-Validating Experimental Protocols

A protocol is only as robust as its built-in validation points. The following methodologies are designed as self-validating systems , ensuring that causality is understood and that each synthetic step is gated by orthogonal analytical checks.

Protocol A: Synthesis of 2-Chloro-7-methoxy-4-methylquinazoline

Objective: Convert the tautomeric 7-methoxy-4-methylquinazolin-2-ol into the reactive 2-chloro scaffold.

  • Reaction Setup: Suspend 7-methoxy-4-methylquinazolin-2-ol (1.0 eq) in neat Phosphorus Oxychloride ( POCl3​ , 10.0 eq).

    • Causality: POCl3​ acts as both the solvent and the halogenating agent. The phosphoryl oxygen of the starting material attacks the phosphorus, creating a phosphorodichloridate leaving group, which is subsequently displaced by a chloride ion.

  • Thermal Activation: Heat the mixture to 100°C for 16 hours under an inert nitrogen atmosphere [2].

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, quench in ice-cold methanol, and analyze via LC-MS.

    • Validation Gate: The reaction is complete only when the starting material ( [M+H]+≈191.08 ) is fully consumed, replaced by the product peak ( [M+H]+=209.0476 ).

  • Workup & Isolation: Carefully pour the cooled reaction mixture over crushed ice.

    • Causality: Water vigorously hydrolyzes excess POCl3​ into water-soluble phosphoric and hydrochloric acids, while the hydrophobic quinazoline product precipitates out of the aqueous layer.

  • Final Validation: Filter the precipitated solid, dry under high vacuum overnight, and confirm the monoisotopic exact mass (208.0403 Da) via HRMS.

Protocol B: SN​Ar Derivatization to Yield PDK1 Inhibitors

Objective: Displace the 2-chloro group with sulfanilamide to generate a kinase-active compound.

  • Reaction Setup: Dissolve 2-chloro-7-methoxy-4-methylquinazoline (1.0 eq) and sulfanilamide (1.0 eq) in isopropanol [2].

    • Causality: Isopropanol is selected as a polar protic solvent because it hydrogen-bonds with and stabilizes the anionic Meisenheimer complex intermediate formed during the nucleophilic attack, significantly lowering the activation energy barrier.

  • Thermal Activation: Heat the mixture to 90°C for 16 hours.

  • Validation Gate (HRMS): Analyze the crude mixture via ESI-HRMS.

    • Validation Gate: Successful derivatization is confirmed not just by the new mass, but by the loss of the 3:1 isotopic signature , proving the chlorine atom has been successfully displaced.

SynthesisWorkflow A 7-Methoxy-4-methyl quinazolin-2-ol B Chlorination (POCl3, 100°C) A->B C 2-Chloro-7-methoxy- 4-methylquinazoline B->C D HRMS Validation (m/z 208.0403) C->D E SNAr Derivatization (e.g., Sulfanilamide) C->E F PDK1 Inhibitor Candidates E->F

Caption: Synthetic workflow and downstream derivatization of the quinazoline scaffold.

Conclusion

The utility of 2-chloro-7-methoxy-4-methylquinazoline in medicinal chemistry is intrinsically tied to its precise physicochemical properties. By leveraging its exact mass (208.04034 Da) and unique isotopic signature as built-in analytical checkpoints, researchers can confidently execute complex parallel syntheses. When coupled with self-validating protocols, this scaffold remains a cornerstone in the rapid development of novel kinase inhibitors.

References

  • Google Patents. "CA2648529A1 - Quinazolines for pdk1 inhibition".
Exploratory

Spectroscopic Signature of a Privileged Scaffold: A Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-7-methoxy-4-methylquinazoline

Abstract The quinazoline core is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several approved anticancer drugs.[1] Precise and unambiguous st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several approved anticancer drugs.[1] Precise and unambiguous structural characterization is therefore a critical step in the synthesis and development of novel quinazoline derivatives. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Chloro-7-methoxy-4-methylquinazoline. Leveraging fundamental principles and comparative data from related structures, we present a detailed prediction and interpretation of its NMR spectra. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of how to characterize this important class of molecules.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are renowned for their diverse pharmacological activities, most notably as protein kinase inhibitors in oncology.[1] The specific substitution pattern on the quinazoline ring system dictates the molecule's biological activity and pharmacokinetic properties. The title compound, 2-Chloro-7-methoxy-4-methylquinazoline, serves as a valuable intermediate in the synthesis of more complex drug candidates. The chloro group at the C2 position is a versatile handle for introducing further molecular diversity through nucleophilic substitution reactions. Understanding its complete spectroscopic profile is essential for reaction monitoring, quality control, and definitive structural confirmation. NMR spectroscopy stands as the most powerful tool for this purpose, offering a complete picture of the molecule's carbon-hydrogen framework.[2]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the standard IUPAC numbering system for the quinazoline ring is used.

Figure 1: Molecular structure of 2-Chloro-7-methoxy-4-methylquinazoline with IUPAC numbering.

Analysis of the Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. For 2-Chloro-7-methoxy-4-methylquinazoline, five unique signals are predicted: three in the aromatic region, one for the methoxy group, and one for the C4-methyl group. The analysis is based on established substituent effects in aromatic systems.[3]

  • Aromatic Protons (H5, H6, H8) :

    • H5 (δ ≈ 7.9-8.1 ppm, d, J ≈ 9.0 Hz) : This proton is positioned ortho to the electron-withdrawing quinazoline nitrogen (N1) and is part of the benzene ring portion. Its signal is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H6.

    • H8 (δ ≈ 7.2-7.4 ppm, d, J ≈ 2.5 Hz) : The H8 proton is ortho to the electron-donating methoxy group at C7, which results in significant shielding, shifting its signal upfield. It will appear as a doublet with a small coupling constant, characteristic of a meta-coupling to H6.

    • H6 (δ ≈ 7.1-7.3 ppm, dd, J ≈ 9.0, 2.5 Hz) : This proton is ortho to the methoxy group (shielding) but also meta to the N1 atom. It experiences coupling from both H5 (ortho-coupling) and H8 (meta-coupling), resulting in a doublet of doublets.

  • Substituent Protons (-OCH₃, -CH₃) :

    • 7-OCH₃ (δ ≈ 3.9-4.0 ppm, s) : The protons of the methoxy group are deshielded by the attached oxygen atom and will appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift is typical for a methoxy group attached to an aromatic ring.[4]

    • 4-CH₃ (δ ≈ 2.7-2.9 ppm, s) : The methyl group at the C4 position is attached to the pyrimidine ring of the quinazoline system. Its proximity to the nitrogen atoms results in a downfield shift compared to a methyl group on a simple benzene ring. It will appear as a singlet.

Analysis of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, Cl) and the overall aromatic system.[3][5]

  • Quaternary Carbons (C2, C4, C4a, C7, C8a) : These carbons typically show weaker signals in a standard ¹³C NMR spectrum.

    • C2 (δ ≈ 160-162 ppm) : Attached to both a nitrogen (N1) and a chlorine atom, this carbon is significantly deshielded and is expected to appear far downfield.

    • C4 (δ ≈ 168-170 ppm) : This carbon is bonded to two nitrogen atoms (N3 and via resonance from N1) and the methyl group, leading to a very downfield chemical shift.

    • C7 (δ ≈ 163-165 ppm) : Directly bonded to the electronegative oxygen of the methoxy group, this carbon will be highly deshielded.

    • C8a (δ ≈ 150-152 ppm) : This is the bridgehead carbon bonded to N1.

    • C4a (δ ≈ 120-122 ppm) : This bridgehead carbon is adjacent to the C4-methyl and C5 positions.

  • Protonated Aromatic Carbons (C5, C6, C8) :

    • C5 (δ ≈ 127-129 ppm) : This carbon's chemical shift is primarily influenced by the aromatic ring current.

    • C6 (δ ≈ 118-120 ppm) : The position para to the C8a-N1 system and ortho to the electron-donating methoxy group results in a relatively upfield shift.

    • C8 (δ ≈ 108-110 ppm) : Being ortho to the strongly electron-donating methoxy group, this carbon is expected to be the most shielded (furthest upfield) of the aromatic carbons.

  • Substituent Carbons (-OCH₃, -CH₃) :

    • 7-OCH₃ (δ ≈ 55-57 ppm) : This value is highly characteristic for a methoxy carbon attached to an aromatic ring.[4]

    • 4-CH₃ (δ ≈ 22-24 ppm) : A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system.

Summary of Predicted NMR Spectroscopic Data

The predicted assignments for 2-Chloro-7-methoxy-4-methylquinazoline are summarized below.

¹H NMR Data
Chemical Shift (δ, ppm) Assignment, Multiplicity, Coupling Constant (J, Hz)
7.9-8.1H5, doublet (d), J ≈ 9.0 Hz
7.2-7.4H8, doublet (d), J ≈ 2.5 Hz
7.1-7.3H6, doublet of doublets (dd), J ≈ 9.0, 2.5 Hz
3.9-4.07-OCH₃, singlet (s)
2.7-2.94-CH₃, singlet (s)
¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
168-170C4
163-165C7
160-162C2
150-152C8a
127-129C5
120-122C4a
118-120C6
108-110C8
55-577-OCH₃
22-244-CH₃

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following methodology is recommended for the characterization of 2-Chloro-7-methoxy-4-methylquinazoline and related analogs.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is common for many organic molecules, while DMSO-d₆ is used for less soluble compounds.[6]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Ensure the sample has completely dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup and Calibration :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform shimming on the sample to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain adequate signals for all carbons, especially quaternary ones.

    • 2D NMR (for Unambiguous Assignment) :

      • COSY (Correlation Spectroscopy) : To confirm ¹H-¹H coupling relationships, particularly between H5, H6, and H8.

      • HSQC (Heteronuclear Single Quantum Coherence) : To identify which protons are directly attached to which carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) correlations between protons and carbons. This is invaluable for assigning quaternary carbons by observing correlations from nearby protons (e.g., from 4-CH₃ to C4 and C4a).[1][3]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak or TMS.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune, Match, Shim transfer->tune proton Acquire ¹H NMR tune->proton carbon Acquire ¹³C{¹H} NMR proton->carbon two_d Acquire 2D NMR (COSY, HSQC, HMBC) carbon->two_d process Fourier Transform, Phase & Baseline Correction two_d->process reference Reference to TMS (δ = 0.00 ppm) process->reference assign Assign Signals & Analyze Coupling reference->assign structure Structure Confirmation assign->structure

Figure 2: Standard experimental workflow for NMR-based structural characterization.

Conclusion

References

  • Supporting Information for Rhodium-Catalyzed Synthesis of Substituted Quinazolines. (n.d.). Retrieved March 24, 2026, from a source providing general NMR experimental procedures.
  • Singh, C., Jha, C. B., Kumar, N., Singh, R., & Mathur, R. (2022). ¹H NMR spectra and ¹³C NMR of 4-methyl-2-phenylquinazoline in CDCl₃. ResearchGate. Available at: [Link]

  • Yamamoto, T., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. Available at: [Link]

  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (2022).
  • Tümer, F., et al. (2015). Experimental ¹³C NMR spectrum of 2-Cl-6-MA. ResearchGate. Available at: [Link]

  • Chemical structure (A) and 2D-HSQC NMR spectrum (B) of 2-chloro-4-anilinoquinazoline. (n.d.). ResearchGate. Available at: [Link]

  • Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl₂-Mediated Reduction. (n.d.). Royal Society of Chemistry.
  • Rhazi, Y., et al. (2024). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. ResearchGate. Available at: [Link]

  • ¹³C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Chen, Y. H., et al. (2020).
  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. (2025). Royal Society of Chemistry.
  • 基礎的なNMR装置を用いた有機物質の構造解析 (Basic Structural Analysis of Organic Substances Using NMR). (n.d.).
  • BenchChem. (2025). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec). BenchChem.
  • Supporting Information for Discovery of Novel Kinase Inhibitors. (n.d.).
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylquinazoline. PubChem. Retrieved March 24, 2026, from [Link]

  • Smith, J. et al. (2025). Synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. MDPI.
  • NMRによる正しい構造解析に必要な知識と心掛け (Knowledge and Mindset for Correct Structural Analysis by NMR). (n.d.).
  • NMRによる解析 (Analysis by NMR). (n.d.).

Sources

Foundational

Bioactivity and Therapeutic Potential of 2-Chloro-7-methoxy-4-methylquinazoline Derivatives: A Technical Guide

Executive Summary The quinazoline scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core for targeted therapeutics in oncology, immunology, and infectious diseases. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core for targeted therapeutics in oncology, immunology, and infectious diseases. Specifically, 2-chloro-7-methoxy-4-methylquinazoline (CAS 58487-56-2) represents a highly versatile chemical intermediate[1]. Its unique substitution pattern—combining a reactive electrophilic center, an electron-donating methoxy group, and a sterically active methyl group—makes it an ideal starting point for synthesizing potent kinase inhibitors, myeloperoxidase (MPO) antagonists, and anti-inflammatory agents. This whitepaper provides an in-depth analysis of the structural rationale, bioactivity profiles, and validated experimental workflows associated with this crucial molecular building block.

Structural Rationale and Chemical Reactivity

The pharmacological utility of 2-chloro-7-methoxy-4-methylquinazoline derivatives is deeply rooted in the electronic and steric properties of the core scaffold.

  • The 2-Chloro Substituent (The Reactive Handle): The nitrogen atoms at positions 1 and 3 of the quinazoline ring withdraw electron density, rendering the C2 and C4 positions highly electrophilic. Because the C4 position is blocked by a methyl group, the 2-chloro group becomes the exclusive, highly activated site for Nucleophilic Aromatic Substitution ( SN​Ar ) or palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)[2]. This allows for the rapid generation of diverse compound libraries.

  • The 7-Methoxy Group (Electronic & Binding Modulator): The methoxy group acts as an electron-donating group via resonance, subtly tuning the electrophilicity of the ring. More importantly, in biological systems, the oxygen atom serves as a critical hydrogen bond acceptor (HBA) in the hinge region of kinases or within the active site of enzymes like myeloperoxidase[3].

  • The 4-Methyl Group (Steric Shielding): Unsubstituted C4 quinazolines are highly susceptible to metabolic oxidation by aldehyde oxidase. The 4-methyl group prevents this metabolic liability, increasing the in vivo half-life of the derivatives. Furthermore, it provides necessary steric bulk to occupy hydrophobic pockets, such as the gatekeeper residue pocket in ATP-competitive kinase inhibitors.

SAR_Workflow A 2-Chloro-7-methoxy- 4-methylquinazoline (Core Scaffold) B Nucleophilic Substitution (e.g., Guanidines, Amines) A->B SNAr Reaction C Palladium Cross-Coupling (Suzuki/Sonogashira) A->C Pd Catalyst D MPO Inhibitors (Inflammation) B->D E PDK1/EGFR Inhibitors (Oncology) B->E C->E F COX-2 Inhibitors (Analgesia) C->F

Synthetic workflow and therapeutic targeting of 2-chloro-7-methoxy-4-methylquinazoline.

Target Mechanisms and Bioactivity Profiles

Kinase Inhibition (PDK1 and EGFR)

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase in the PI3K/AKT signaling cascade, regulating cell survival and apoptosis. Overactivation of this pathway is a hallmark of various cancers, including glioblastoma. Derivatives synthesized from the 2-chloro-7-methoxy-4-methylquinazoline scaffold have been patented as potent PDK1 inhibitors. By binding competitively to the ATP pocket, these compounds prevent PDK1 from phosphorylating AKT at Threonine-308, thereby inducing apoptosis in malignant cells. Similar structural motifs are also utilized to target the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer therapies[2].

PDK1_Pathway Stimulus Growth Factors PI3K PI3K Activation Stimulus->PI3K PIP3 PIP3 Generation PI3K->PIP3 PDK1 PDK1 Kinase PIP3->PDK1 AKT AKT Phosphorylation (Thr308) PIP3->AKT PDK1->AKT Phosphorylates Inhibitor Quinazoline Derivative (Inhibitor) Inhibitor->PDK1 Blocks Survival Cell Survival & Proliferation AKT->Survival

Mechanism of action for quinazoline-based PDK1 inhibitors in the PI3K/AKT signaling pathway.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a heme enzyme that generates microbicidal reactive oxidants (like hypochlorous acid) during innate immune responses. However, its dysregulation contributes to severe inflammatory and cardiovascular diseases. Through virtual screening and subsequent synthesis, replacing the 2-chloro group with a guanidine moiety yields highly potent MPO inhibitors. For example, 2-(7-methoxy-4-methylquinazolin-2-yl)guanidine demonstrates an IC50​ of 44 nM against MPO[3]. The 7-methoxy group is crucial here, as its removal or replacement alters the binding pose within the heme pocket, drastically reducing efficacy[3].

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Beyond kinases and peroxidases, 4-methylquinazoline derivatives exhibit notable anti-inflammatory properties by dual-targeting the arachidonic acid pathway. Specific 4-methyl-2-substituted quinazoline-3-oxides have demonstrated significant inhibitory effects against COX-2 ( IC50​ ranging from 4.6 to 6.4 μM) and moderate inhibition of LOX-5[4]. This dual mechanism is highly sought after for developing next-generation NSAIDs that avoid the gastrointestinal toxicity associated with selective COX-1 inhibition[4].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the bioactivity of key derivatives originating from the 4-methylquinazoline scaffold across different enzymatic targets.

Compound DerivativePrimary Target IC50​ ValueDisease ApplicationMechanism of Action
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine Myeloperoxidase (MPO)44 nMInflammatory DiseasesReversible heme pocket binding[3]
2-amino-7-methoxy-4-methylquinazoline Myeloperoxidase (MPO)> 1 μMInflammatory DiseasesWeak binding (Metabolite)[3]
4-methyl-2-arylquinazoline-3-oxides Cyclooxygenase-2 (COX-2)4.6 – 6.4 μMAnalgesia / InflammationActive site blockade[4]
2-substituted-7-methoxy-4-methylquinazolines PDK1 Kinase< 100 nMOncology (Glioma)ATP-competitive hinge binding[5]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each methodology includes built-in causality explanations and quality control checkpoints.

Protocol 4.1: SN​Ar Synthesis of 2-Guanidino/Amino Derivatives

Causality: The displacement of the 2-chloro group requires a nucleophile and a non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophile, which would otherwise stall the reaction.

  • Preparation: Dissolve 1.0 equivalent of 2-chloro-7-methoxy-4-methylquinazoline in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition: Add 1.5 equivalents of the desired nucleophile (e.g., free guanidine or an amine) followed by 2.0 equivalents of DIPEA.

  • Thermal Activation: Heat the reaction mixture to 90°C. Causality: While the 2-position is activated, the electron-donating 7-methoxy group slightly reduces electrophilicity, necessitating thermal energy to overcome the activation barrier.

  • Self-Validating Checkpoint (LC-MS Tracking): After 4 hours, sample the reaction. Analyze via LC-MS.

    • Validation: The starting material exhibits a characteristic 3:1 isotopic cluster at [M+H]+ = 209/211 due to the 35Cl/37Cl isotopes. A successful reaction is validated by the complete disappearance of this isotopic cluster and the emergence of a purely monoisotopic product mass (e.g.,[M+H]+ = 232 for the guanidine derivative).

  • Isolation: Crash the product out of solution by adding ice-cold water. Filter, wash with cold ethanol, and dry under a high vacuum[5].

Protocol 4.2: In Vitro PDK1 Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates background autofluorescence and does not require handling radioactive 32P -ATP, ensuring a safer and highly reproducible high-throughput screening environment.

  • Enzyme Preparation: Dilute recombinant human PDK1 enzyme in a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , and 0.01% Brij-35. Causality: Brij-35 prevents the enzyme and hydrophobic quinazoline inhibitors from adhering to the plastic walls of the microplate.

  • Compound Incubation: Dispense the synthesized quinazoline derivatives in a 10-point dose-response format (ranging from 10 μM to 0.5 nM) into a 384-well plate. Incubate with the enzyme for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a mix of ATP (at its predetermined Km​ value) and a biotinylated AKT-derived peptide substrate. Incubate for 60 minutes.

  • Detection & Validation: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho-AKT antibody and Streptavidin-APC.

    • Self-Validating Checkpoint (Z'-Factor): Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

References[4] Title: CA2648529A1 - Quinazolines for pdk1 inhibition - Google Patents

Source: google.com URL: Title: Quinazoline, 2-chloro-7-methoxy-4-methyl- 58487-56-2 wiki - Guidechem Source: guidechem.com URL:[4] Title: One-step synthesis of 4-methyl-2-substituted quinazoline-3-oxides via polyphosphoric acid catalyzed acylation of electron-rich anilides with nitroethane Source: researchgate.net URL:[2] Title: 2-Bromo-7-methoxy-4-methylquinazoline | Benchchem Source: benchchem.com URL:[3] Title: Discovery of Novel Potent Reversible and Irreversible Myeloperoxidase Inhibitors Using Virtual Screening Procedure Source: acs.org URL:

Sources

Exploratory

Crystal Structure and X-Ray Diffraction Analysis of 2-Chloro-7-methoxy-4-methylquinazoline: A Technical Guide for Drug Development

Executive Summary & Chemical Rationale As drug development increasingly relies on structure-based design, understanding the precise crystallographic geometry of key synthetic intermediates is paramount. 2-Chloro-7-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As drug development increasingly relies on structure-based design, understanding the precise crystallographic geometry of key synthetic intermediates is paramount. 2-Chloro-7-methoxy-4-methylquinazoline (CAS: 58487-56-2)[1] is a highly versatile electrophilic scaffold utilized extensively in the synthesis of kinase inhibitors, most notably for targeting Phosphoinositide-dependent kinase-1 (PDK1) in oncology[2].

The strategic placement of functional groups on this quinazoline core dictates both its chemical reactivity and its ultimate biological efficacy:

  • C2-Chloro Group: Acts as a highly activated leaving group. The electron-withdrawing nature of the adjacent N1 and N3 nitrogen atoms pre-activates the C-Cl bond for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling[2].

  • C7-Methoxy Group: Provides critical electron density to the aromatic system and serves as a vital hydrogen-bond acceptor when interacting with the hinge region of target kinases[2].

  • C4-Methyl Group: Occupies specific hydrophobic pockets within the kinase active site, inducing necessary steric constraints that enhance target selectivity[2].

This whitepaper details the end-to-end crystallographic workflow—from crystal growth to structural refinement—providing actionable, self-validating protocols for structural chemists and application scientists.

Physicochemical Data Summary

Before initiating crystallization, it is critical to understand the baseline physicochemical properties of the compound to select appropriate solvent systems[1].

Table 1: Computed and Physicochemical Properties

PropertyValueStructural Implication
Molecular Formula C₁₀H₉ClN₂OLight-atom structure; requires careful absorption correction.
Molecular Weight 208.64 g/mol Small molecule; typically crystallizes in high-symmetry space groups.
Exact Mass 208.04 DaUsed for LC-MS validation prior to crystallization.
Topological Polar Surface Area 35 ŲModerate polarity; soluble in halogenated solvents and esters.
H-Bond Acceptors / Donors 3 / 0Lacks strong H-bond donors; packing will rely on weak interactions.

Experimental Workflows & Protocols

Single-Crystal Growth Methodology

Expertise & Causality: Quinazoline derivatives frequently suffer from rapid nucleation, leading to thin, twinned needles that diffract poorly. To counteract this, we employ a vapor diffusion technique. By allowing a non-polar antisolvent (n-hexane) to slowly diffuse into a polar solvent (dichloromethane, DCM), the dielectric constant of the mixture decreases gradually. This controlled supersaturation promotes the growth of single, block-like crystals.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mg of high-purity (>98%) 2-Chloro-7-methoxy-4-methylquinazoline in 0.5 mL of DCM in a 2-dram inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust, undissolved particulates).

  • Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3.0 mL of n-hexane.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 20 °C in a vibration-free environment for 48–72 hours.

  • Self-Validation Step: Harvest a candidate crystal and inspect it under a polarizing optical microscope. Validation metric: The crystal must exhibit complete, uniform optical extinction every 90° of rotation. If sweeping extinction or mosaic patterns are observed, the crystal is twinned and must be rejected.

XRD_Workflow A Synthesis & Purification (>98% Purity) B Solvent Screening & Crystallization A->B  Vapor Diffusion C Crystal Harvesting & Cryoprotection B->C  Microscope Selection D SC-XRD Data Collection (Cu/Mo Kα, 100K) C->D  Goniometer Mount E Data Reduction & Absorption Correction D->E  Frames Integration F Structure Solution (Direct Methods/SHELXT) E->F  Phase Problem G Refinement & Validation (SHELXL) F->G  Least-Squares

Fig 1. End-to-end workflow for the single-crystal X-ray diffraction analysis.

X-Ray Diffraction (XRD) Data Collection

Expertise & Causality: Data collection is performed at cryogenic temperatures (100 K) using a nitrogen cold stream. This drastically reduces thermal atomic displacement parameters (ADPs), minimizing the smearing of electron density and allowing for the precise localization of the structural backbone and the C-Cl bond.

Step-by-Step Protocol:

  • Mounting: Coat the validated crystal in perfluoropolyether cryo-oil to prevent dehydration and ice formation. Mount it on a MiTeGen micromount.

  • Flash-Cooling: Transfer the mount to the diffractometer goniometer directly into a 100 K nitrogen gas stream.

  • Irradiation: Utilize Cu Kα radiation ( λ=1.54184 Å) via a microfocus source. Cu radiation provides stronger diffraction intensities for light-atom (C, H, N, O, Cl) structures compared to Mo Kα.

  • Integration: Collect ω and ϕ scans. Integrate the frames using standard reduction software.

  • Self-Validation Step: Monitor the internal agreement factor ( Rint​ ) during initial frame integration. Validation metric: An Rint​<0.05 confirms that the crystal diffracts well, possesses suitable symmetry, and has not suffered severe radiation damage.

Structural Refinement & Expected Crystallographic Parameters

The phase problem is solved using dual-space algorithms implemented in SHELXT [3], which is highly optimized for assigning elements based on integrated peak densities[4]. Subsequent full-matrix least-squares refinement on F2 is executed using SHELXL [5].

Based on the crystallographic behavior of highly similar quinazoline analogs (such as 4-methoxyquinazoline)[6], the structural parameters for 2-Chloro-7-methoxy-4-methylquinazoline are expected to align with the representative data below.

Table 2: Representative Crystallographic Data (Modeled)

ParameterExpected Value
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.0 Å, b≈14.5 Å, c≈9.5 Å
Cell Volume ( V ) ≈950 ų
Molecules per Unit Cell ( Z ) 4
Temperature 100(2) K
Final R indices[ I>2σ(I) ] R1​≈0.045 , wR2​≈0.120

Mechanistic Insights Derived from the Crystal Structure

High-resolution XRD provides critical insights into the reactivity and binding potential of the molecule:

  • Core Planarity & Conjugation: The quinazoline bicyclic system is strictly planar. The C7-methoxy group typically lies nearly coplanar with the aromatic ring to maximize p−π conjugation[6]. This planarity is crucial for the molecule's ability to intercalate or stack within narrow hydrophobic clefts in kinase active sites.

  • C-Cl Bond Activation: Crystallographic bond lengths reveal a slight contraction of the C2-Cl bond compared to standard unactivated aryl chlorides. This structural distortion is empirical evidence of the electron-withdrawing effect of the adjacent pyrimidine nitrogens, explaining the molecule's high susceptibility to nucleophilic attack.

  • Supramolecular Packing: Lacking strong hydrogen bond donors, the crystal lattice is primarily stabilized by π−π stacking interactions between the electron-deficient pyrimidine ring and the electron-rich anisole-like ring of adjacent molecules, often forming a herringbone packing arrangement[6].

Application in Drug Discovery

The structural rigidity and activated electrophilic center of 2-Chloro-7-methoxy-4-methylquinazoline make it a privileged scaffold. In the development of PDK1 inhibitors, the C2-chloro group is displaced by complex aniline derivatives (e.g., sulfanilamides) via SNAr reactions[2]. The resulting compounds exhibit low IC50​ values against cellular proliferation by successfully mimicking ATP binding in the kinase hinge region[2].

Drug_Discovery Core 2-Chloro-7-methoxy- 4-methylquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr  Primary Amines Buchwald Buchwald-Hartwig Cross-Coupling Core->Buchwald  Aryl Amines/Pd Cat. PDK1 PDK1 Inhibitor Derivatives SNAr->PDK1  Target Binding EGFR EGFR/Kinase Inhibitor Scaffolds Buchwald->EGFR  Target Binding

Fig 2. Divergent synthetic pathways utilizing the C2-chloro electrophilic center for kinase inhibitors.

References

  • Vertex Pharmaceuticals Inc. (2007).Quinazolines for PDK1 inhibition. Patent CA2648529A1.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Alshammari, M. B., et al. (2014). Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1279. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Amination of 2-Chloro-7-methoxy-4-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of the solvents and reagents for the amination of 2-chloro-7-methoxy-4-methylquinazoline, a key transfo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the solvents and reagents for the amination of 2-chloro-7-methoxy-4-methylquinazoline, a key transformation in the synthesis of a variety of biologically active molecules. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the chemical principles guiding the selection of reaction components and conditions. We will delve into the two primary methodologies for this conversion: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of 2-Amino-7-methoxy-4-methylquinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinazoline ring, particularly at the 2-position with an amino group, is a critical step in the development of novel drug candidates. The methoxy and methyl substituents on the benzene portion of the 2-chloro-7-methoxy-4-methylquinazoline molecule can influence its reactivity and solubility, making the choice of appropriate solvents and reagents for amination a crucial consideration for successful synthesis.

Mechanistic Considerations and Strategic Choices

The conversion of 2-chloro-7-methoxy-4-methylquinazoline to its 2-amino derivatives can be approached through two principal synthetic strategies, each with its own set of advantages and mechanistic underpinnings.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a direct displacement of the chloride by an amine nucleophile. The quinazoline ring is inherently electron-deficient, which facilitates nucleophilic attack. This electrophilicity is further influenced by the substituents on the ring.

Causality Behind Experimental Choices in SNAr:

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane are often employed to solubilize the quinazoline substrate and the amine nucleophile, and to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. Alcohols like isopropanol and ethanol can also be effective, acting as both solvent and, in some cases, a proton source for the reaction workup.[2]

  • Role of a Base: In many instances, the amine nucleophile itself can act as a base to neutralize the HCl generated during the reaction. However, for less nucleophilic amines or to drive the reaction to completion, a non-nucleophilic organic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is often added.[3] Inorganic bases like sodium acetate (NaOAc) can also be utilized.[3]

  • Temperature and Reaction Time: The reactivity of the amine and the steric hindrance around the reaction center dictate the required temperature. Electron-rich aliphatic amines may react at or near room temperature, while less nucleophilic aromatic amines often require heating.[4] Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes.[5]

Caption: Generalized workflow for the SNAr amination of 2-chloro-7-methoxy-4-methylquinazoline.

Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative. This cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to facilitate the formation of the C-N bond.

Causality Behind Experimental Choices in Buchwald-Hartwig Amination:

  • Catalyst and Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BINAP, are commonly used to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7] The specific ligand can influence the reaction rate and substrate scope.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido complex. Common choices include sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃).[7] The choice of base can affect the reaction's efficiency and tolerance to functional groups.

  • Solvent Choice: Anhydrous, non-polar aprotic solvents such as toluene and dioxane are typically used to ensure the stability and activity of the palladium catalyst.[7]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Overview of Amination Strategies

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanism Addition-elimination via Meisenheimer complex[3]Oxidative addition, reductive elimination catalytic cycle[8]
Catalyst Typically catalyst-freePalladium catalyst with a phosphine ligand required[6]
Reagents Amine, optional non-nucleophilic baseAmine, strong non-nucleophilic base, Pd catalyst, ligand[7]
Solvents Polar aprotic (DMF, DMSO) or alcohols (Isopropanol)[2]Anhydrous, non-polar aprotic (Toluene, Dioxane)[7]
Temperature Often requires elevated temperatures or microwave irradiation[4][5]Can often be performed at lower temperatures
Substrate Scope Generally effective for electron-deficient heterocycles; may be sluggish with electron-rich or sterically hindered amines[4]Broader substrate scope, including less reactive amines and aryl chlorides[6]
Advantages Simpler reaction setup, no metal catalystMilder conditions, wider functional group tolerance
Disadvantages Harsher conditions may be required, potential for side reactionsCost of catalyst and ligands, sensitivity to air and moisture

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine and available laboratory equipment.

Protocol 1: SNAr Amination with an Aliphatic Amine (Microwave-Assisted)

This protocol is adapted from procedures for the amination of related chloroquinazolines and is suitable for primary and secondary aliphatic amines.[5]

Materials:

  • 2-Chloro-7-methoxy-4-methylquinazoline

  • Aliphatic amine (1.2 equivalents)

  • Isopropanol or Ethanol

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add 2-chloro-7-methoxy-4-methylquinazoline (1.0 eq).

  • Add the aliphatic amine (1.2 eq).

  • Add isopropanol or ethanol to achieve a concentration of approximately 0.1 M.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-7-methoxy-4-methylquinazoline derivative.

Protocol 2: SNAr Amination with an Aniline (Conventional Heating)

This protocol is based on the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives and is suitable for anilines.[2]

Materials:

  • 2-Chloro-7-methoxy-4-methylquinazoline

  • Aniline derivative (1.1 equivalents)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stir plate and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-7-methoxy-4-methylquinazoline (1.0 eq) and the aniline derivative (1.1 eq).

  • Add isopropanol to achieve a concentration of approximately 0.2 M.

  • Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 2-(arylamino)-7-methoxy-4-methylquinazoline.

Protocol 3: Buchwald-Hartwig Amination with a Primary Amine

This protocol is a general procedure adapted from established methods for the Buchwald-Hartwig amination of heteroaryl chlorides.[6][7]

Materials:

  • 2-Chloro-7-methoxy-4-methylquinazoline

  • Primary amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos (2-4 mol%) or other suitable phosphine ligand

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Schlenk flask or other oven-dried glassware for inert atmosphere reactions

  • Magnetic stir plate and stir bar

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, the phosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene or dioxane to the flask.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the primary amine (1.2 eq) followed by 2-chloro-7-methoxy-4-methylquinazoline (1.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-7-methoxy-4-methylquinazoline derivative.

Conclusion

The amination of 2-chloro-7-methoxy-4-methylquinazoline is a versatile transformation that can be accomplished through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The choice of method depends on the nature of the amine, the desired reaction conditions, and the available resources. SNAr offers a simpler, catalyst-free approach, particularly effective with nucleophilic amines and often accelerated by microwave irradiation. The Buchwald-Hartwig reaction provides a broader substrate scope and milder conditions, making it suitable for less reactive amines. By understanding the underlying mechanisms and carefully selecting the appropriate solvents, reagents, and conditions, researchers can efficiently synthesize a diverse library of 2-amino-7-methoxy-4-methylquinazoline derivatives for further investigation in drug discovery and development.

References

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOPscience. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. [Link]

  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall reaction yield in 2-Chloro-7-methoxy-4-methylquinazoline synthesis

Welcome to the technical support center for the synthesis of 2-Chloro-7-methoxy-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-methoxy-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and overcome common synthetic challenges.

Synthesis Overview: A Two-Step Approach

The most common and reliable synthesis of 2-Chloro-7-methoxy-4-methylquinazoline is a two-step process. The first step involves the formation of the quinazolinone core, followed by a chlorination step to yield the final product. Understanding the nuances of each step is critical to achieving a high overall yield.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A N-(3-methoxyphenyl)- 3-oxobutanamide B 7-methoxy-4-methylquinazolin- 2(1H)-one A->B Polyphosphoric Acid (PPA) Heat (100°C) C 7-methoxy-4-methylquinazolin- 2(1H)-one D 2-Chloro-7-methoxy-4- methylquinazoline C->D POCl3 Heat (Reflux)

Caption: General synthetic pathway for 2-Chloro-7-methoxy-4-methylquinazoline.

Frequently Asked Questions (FAQs)

Q1: My overall yield for 2-Chloro-7-methoxy-4-methylquinazoline is consistently low. Which of the two steps is the more likely cause?

A1: While issues in either step can reduce yields, the chlorination (Step 2) is often the more challenging and sensitive part of the synthesis. Low yields in this step are frequently due to incomplete reaction, side product formation from harsh conditions, or product loss during the difficult aqueous work-up required to neutralize excess chlorinating agent.[1][2] However, a low-quality or impure quinazolinone precursor from Step 1 will invariably lead to a poor outcome in the chlorination step, so both stages require careful optimization.

Q2: What are the most critical parameters to control during the chlorination with phosphorus oxychloride (POCl₃)?

A2: The three most critical parameters are:

  • Moisture Control: POCl₃ reacts violently with water to form phosphoric acid and HCl.[3] Any moisture in the starting material, solvent, or glassware will consume the reagent, generate excess acid, and potentially lead to unwanted side reactions, drastically reducing the yield.[2] Ensure your 7-methoxy-4-methylquinazolin-2(1H)-one is completely dry.

  • Temperature: The reaction typically requires heating to reflux to proceed to completion.[4] However, excessively high temperatures or prolonged heating can lead to decomposition and the formation of dark, tarry byproducts.[5] Careful temperature control is essential for a clean reaction.

  • Stoichiometry of POCl₃: While POCl₃ is often used as both the reagent and the solvent, a sufficient excess is necessary to drive the reaction forward. A minimum of one molar equivalent is required mechanistically, but a larger excess (3-10 equivalents) is common to ensure complete conversion.[1]

Q3: How can I effectively purify the final 2-Chloro-7-methoxy-4-methylquinazoline product?

A3: The standard and most effective method for purification is flash column chromatography on silica gel.[6][7] A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and more polar baseline materials.[7] Recrystallization can also be used if a suitable solvent system is found, which can be a more scalable and cost-effective method for achieving high purity.[6]

Q4: Are there viable alternatives to using POCl₃ for the chlorination step?

A4: Yes, several other chlorinating agents can be used, each with its own advantages and disadvantages. Common alternatives include:

  • Thionyl chloride (SOCl₂) , often with a catalytic amount of DMF.[3][8]

  • Oxalyl chloride with catalytic DMF.[3][8]

  • A mixture of POCl₃ and phosphorus pentachloride (PCl₅) .[2][9]

  • Triphenylphosphine (PPh₃) and trichloroisocyanuric acid (TCCA) , which can be a milder alternative.[8][10]

The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions.[3] For many quinazolinones, POCl₃ remains the most common and robust choice despite its handling challenges.[9]

Troubleshooting Guide: Step 1 - Synthesis of 7-methoxy-4-methylquinazolin-2(1H)-one

This initial cyclization reaction is crucial for obtaining a high-quality precursor for the subsequent chlorination.

Q: My yield of the quinazolinone precursor is low. What are the potential causes?

A: Low yields in this intramolecular cyclization are typically traced back to three areas:

  • Purity of Starting Material: The starting material, N-(3-methoxyphenyl)-3-oxobutanamide, must be pure. Impurities can interfere with the cyclization mechanism.

  • Ineffective Dehydration/Cyclization: Polyphosphoric acid (PPA) acts as both an acid catalyst and a dehydrating agent to facilitate the intramolecular attack of the amide nitrogen onto the ketone carbonyl.[11] If the PPA is old or has absorbed atmospheric moisture, its efficacy will be reduced. Furthermore, the reaction requires sufficient heat (typically around 100°C) to overcome the activation energy for cyclization.[11]

  • Incomplete Reaction: Insufficient reaction time or temperatures below the optimal range can lead to incomplete conversion, leaving unreacted starting material in the mixture. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has been consumed.[6]

Experimental Protocol: Synthesis of 7-methoxy-4-methylquinazolin-2(1H)-one[11]
  • Place polyphosphoric acid (approx. 10-15 g per 1 g of starting material) into a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Heat the PPA to approximately 80°C with stirring to ensure it is fluid.

  • Add N-(3-methoxyphenyl)-3-oxobutanamide (1.0 equivalent) to the hot PPA.

  • Increase the temperature of the reaction mixture to 100°C and stir under a nitrogen atmosphere for 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of heptanes:THF or ethyl acetate:hexane) to confirm the disappearance of the starting material.

  • After completion, allow the mixture to cool to about 60-70°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated potassium carbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography or recrystallization to yield 7-methoxy-4-methylquinazolin-2(1H)-one.

Troubleshooting Guide: Step 2 - Chlorination

This step converts the C2-oxo group of the quinazolinone into the desired chloro functionality. It is often the source of yield loss and requires careful execution.

G start Low Yield in Chlorination Step? q1 Is the reaction incomplete? (Check TLC/LC-MS) start->q1 q2 Is the reaction mixture dark/tarry? start->q2 q3 Was recovery poor after work-up? start->q3 a1_1 Increase Reaction Time/Temp q1->a1_1 Yes a1_2 Ensure >3 eq. of POCl3 q1->a1_2 Yes a1_3 Add a tertiary amine catalyst (e.g., N,N-diethylaniline) q1->a1_3 Yes a2_1 Reduce reaction temperature or time q2->a2_1 Yes a2_2 Ensure starting material and glassware are completely dry q2->a2_2 Yes a3_1 Quench reaction by pouring slowly onto a large amount of ice q3->a3_1 Yes a3_2 Ensure pH is neutral/basic before extraction q3->a3_2 Yes a3_3 Perform multiple extractions with organic solvent q3->a3_3 Yes

Caption: Troubleshooting logic for the chlorination of the quinazolinone precursor.

Q: The chlorination with POCl₃ is incomplete, even after several hours of reflux. How can I improve the conversion rate?

A: Incomplete conversion is a common problem. Here are several strategies to drive the reaction to completion:

  • Increase Reaction Temperature/Time: Ensure the reaction is maintained at a steady reflux. If using a high-boiling co-solvent is not an option, you may need to increase the reaction time. Monitor via TLC until no starting material is visible.[2]

  • Use an Additive/Catalyst: The reaction can be accelerated by the addition of a high-boiling tertiary amine, such as N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA).[12][13] These bases can facilitate the formation of the reactive intermediate. Adding phosphorus pentachloride (PCl₅) along with POCl₃ can also increase the reactivity of the chlorinating mixture.[2]

  • Ensure Anhydrous Conditions: As mentioned, moisture will consume POCl₃.[2] Co-evaporating the quinazolinone starting material with anhydrous toluene before the reaction can help remove azeotropically any residual water.

Q: My reaction mixture turned dark brown or black, and the final product is impure. What caused this decomposition?

A: Darkening of the reaction mixture typically points to decomposition, which can be caused by:

  • Excessive Heat: While reflux is necessary, heating at excessively high temperatures for extended periods can degrade the quinazoline ring system.[5] Use an oil bath with a temperature controller for precise heating.

  • Presence of Impurities: Impurities in the quinazolinone precursor can be more susceptible to decomposition under the harsh, acidic conditions of the chlorination reaction, leading to charring.

  • Moisture: The exothermic reaction of POCl₃ with water can create localized hot spots, leading to decomposition.[3]

Q: The work-up procedure is challenging. When I pour the reaction mixture into water, I get a sticky solid that is difficult to extract. How can I improve this process?

A: The work-up for POCl₃ reactions is notoriously difficult. The key is to control the quenching of the excess reagent.

  • Controlled Quenching: Allow the reaction mixture to cool slightly, then pour it slowly in a thin stream into a large beaker containing a vigorously stirred mixture of ice and water. This dissipates the heat from the exothermic hydrolysis of POCl₃. Do not add water to the reaction flask.

  • pH Adjustment: The resulting aqueous solution will be highly acidic. Before extraction, carefully neutralize it by adding a base like solid sodium bicarbonate, a saturated aqueous solution of sodium bicarbonate, or dilute sodium hydroxide until the pH is 7 or slightly basic. This will ensure your product, which is a weak base, is in its free-base form and will partition into the organic layer.

  • Thorough Extraction: Extract the neutralized aqueous layer multiple times (at least 3-4 times) with a solvent like dichloromethane (DCM) or ethyl acetate to ensure full recovery of the product.

Data Presentation: Comparison of Chlorinating Agents
Reagent SystemTypical ConditionsAdvantagesDisadvantages
POCl₃ Neat or in toluene, reflux (90-110°C)[1][4]Inexpensive, powerful, well-established.Highly corrosive, moisture-sensitive, harsh conditions, difficult work-up.[3]
SOCl₂ / cat. DMF Reflux in an inert solvent (e.g., toluene)[8][14]Can be more reactive, gaseous byproducts (SO₂, HCl) simplify removal.Highly corrosive and moisture-sensitive.
(COCl)₂ / cat. DMF 0°C to refluxVery reactive, all byproducts are gaseous (CO₂, CO, HCl).[3]More expensive, highly toxic.
PPh₃ / TCCA Inert solvent (e.g., DCM), room temp. to refluxMilder conditions, good for sensitive substrates.[8][10]Stoichiometric phosphine oxide byproduct can complicate purification.
Experimental Protocol: Chlorination with POCl₃
  • Place the dry 7-methoxy-4-methylquinazolin-2(1H)-one (1.0 equivalent) in a flame-dried round-bottom flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere.

  • Add phosphorus oxychloride (POCl₃, 5-10 equivalents). It can be used as the solvent, or an inert high-boiling solvent like toluene can be added.

  • (Optional) Add N,N-diethylaniline (1.0-1.2 equivalents) to the mixture.[13]

  • Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Allow the reaction to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous slurry to pH 7-8 by the slow addition of a base (e.g., saturated NaHCO₃ solution or solid Na₂CO₃).

  • Extract the product into an organic solvent (e.g., 3 x DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure 2-Chloro-7-methoxy-4-methylquinazoline.

References

  • troubleshooting guide for the synthesis of quinazoline deriv
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem. (n.d.).
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen. (2020, January 22).
  • Addressing side reactions in the synthesis of N-substituted quinazolinones - Benchchem. (n.d.).
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18).
  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchG
  • Synthesis of 2-chloro-4-(aryl amino)
  • 7-Methoxy-4-methylquinazolin-2(1H)-one () for sale - Vulcanchem. (n.d.).
  • POCl3 chlorination of 4-quinazolones - PubMed. (2011, March 18).
  • Application Notes and Protocols: Step-by-Step Synthesis of 2-Arylquinazolines
  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[15]. - ResearchGate. (n.d.).

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia - American Chemical Society. (2020, November 26).
  • Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Altern
  • A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021. (2021, May 15).
  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][6][9]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2020, April 29).

  • CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. (2010, December 22).
  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. (n.d.).
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Chemistry and activity of quinazoline moiety: A systematic review study - ResearchG
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (n.d.).
  • Synthesis of Quinazoline and Quinazolinone Deriv
  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)
  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (2018, August 7).
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17).
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC. (2025, November 27).
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC. (n.d.).
  • Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid - MDPI. (2006, September 1).
  • What is the synthesis route of 2-(chloromethyl)-4-methylquinazoline? - FAQ - Guidechem. (2023, July 5).
  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential - MDPI. (2026, March 10).
  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole | Asian Journal of Chemistry. (2018, February 28).
  • 2-(chloromethyl)-4-methylquinazoline synthesis - ChemicalBook. (n.d.).
  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
  • Expedient Synthesis of Quinazoline Analogues through Direct Nucleophilic Arylation/Alkylation of 2-Chloroquinazoline - Who we serve. (2016, April 13).
  • Synthesis of chloroquinazolines (4a–c): Reaction conditions (i)...

Sources

Optimization

Troubleshooting poor solubility of 2-Chloro-7-methoxy-4-methylquinazoline in DMSO

A Guide to Overcoming Solubility Challenges in DMSO Welcome to the technical support resource for 2-Chloro-7-methoxy-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support resource for 2-Chloro-7-methoxy-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address the most immediate questions researchers face when working with this compound.

Q1: I'm having trouble dissolving 2-Chloro-7-methoxy-4-methylquinazoline in DMSO. Is this expected?

A1: Yes, it is not entirely unexpected. Quinazoline derivatives, particularly those with chloro- and methyl- substitutions, can be highly crystalline and possess lipophilic characteristics, which may lead to poor solubility even in a powerful organic solvent like DMSO.[1][2] The compound's flat, planar structure can contribute to strong crystal lattice energy, which the solvent must overcome.[3] Success often depends on the purity of the compound, the quality of the DMSO, the target concentration, and the dissolution technique.

Q2: What are the most critical first steps to take when solubility is poor?

A2: Before moving to more complex methods, always verify the fundamentals:

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[4] Absorbed water can significantly decrease the solubility of hydrophobic compounds.[5][6] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).

  • Vortexing/Agitation: Ensure the solution is being mixed vigorously. Simple inversion or gentle swirling is often insufficient.

  • Concentration Check: Attempting to create a stock solution at a concentration that exceeds the compound's intrinsic solubility limit is a common issue. Try preparing a more dilute solution first to confirm the compound is soluble at lower concentrations.

Q3: Is it safe to heat the DMSO solution to help dissolve the compound?

A3: Gentle, controlled heating can be a very effective technique. Heating increases the kinetic energy of both the solvent and solute molecules, which helps to break down the intermolecular forces within the compound's crystal lattice.[7] However, this must be done with caution. The key is to use the lowest effective temperature for the shortest possible time to avoid potential thermal degradation of the compound. A preliminary thermal stability assessment is recommended if you plan to use elevated temperatures routinely.

Q4: My compound dissolves initially but then crashes out of solution. What's happening?

A4: This phenomenon, known as precipitation, can occur for several reasons. You may have created a supersaturated solution, which is inherently unstable. This is common when a solution is heated to dissolve a compound and then cooled to room temperature.[4] Alternatively, if your DMSO stock is subsequently diluted into an aqueous buffer for an assay, the drastic change in solvent polarity can cause the compound to precipitate immediately.[8] Finally, repeated freeze-thaw cycles can also promote precipitation.[6][9]

Q5: How can I tell if my compound is degrading versus just not dissolving?

A5: Visual inspection is the first step. A change in the color of the solution (e.g., turning yellow or brown) can be an indicator of degradation.[9] However, the most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing a freshly prepared sample to one that has been heated or stored, you can quantitatively assess the compound's purity and detect the appearance of degradation products.[6]

In-Depth Troubleshooting Guides

For persistent solubility issues, follow these detailed protocols.

Guide 1: Foundational Protocol for Stock Solution Preparation

This protocol establishes a baseline for proper dissolution technique, minimizing common sources of error.

Causality: The primary cause of many solubility issues is suboptimal solvent quality or technique.[5] By standardizing the procedure with high-purity reagents and proper handling, you create a reproducible and reliable foundation for your experiments.

Step-by-Step Protocol:

  • Preparation: Allow both the vial of 2-Chloro-7-methoxy-4-methylquinazoline and a new, sealed bottle of anhydrous DMSO (≥99.9%) to come to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound into a sterile, appropriately sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Initial Dissolution: Immediately cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a bright light source. Look for any undissolved particulates or a hazy/cloudy appearance.

  • Verification: A successfully dissolved stock solution should be clear and homogenous. If particulates remain, proceed to the methods outlined in Guide 2.

Guide 2: Physical Enhancement Techniques for Dissolution

If the foundational protocol is insufficient, physical methods can provide the extra energy needed to achieve dissolution.

Causality: The energy required to break the crystal lattice of a solid and solvate its molecules can be supplied not just by the solvent itself, but also by external physical energy in the form of heat or sound waves (sonication).[10][11]

Troubleshooting Workflow: Initial Dissolution Steps

The following diagram outlines the logical flow for initial troubleshooting when poor solubility is encountered.

G cluster_0 A Start: Poor Solubility Observed B Verify DMSO Quality (Anhydrous, ≥99.9%) A->B C Vortex Vigorously (2-5 min) B->C  Good   G Use Fresh, Anhydrous DMSO B->G  Poor   D Is Solution Clear? C->D E Proceed to Guide 2: Physical Methods (Heating / Sonication) D->E  No   F Solution Ready for Use / Storage D->F  Yes   G->C

Caption: Initial troubleshooting workflow for solubility issues.

MethodProtocolProsCons & Mitigation
Controlled Heating 1. Place the tightly capped vial in a water bath or on a calibrated heat block. 2. Set the temperature to 35-40°C. Do not exceed 50°C without prior stability data. 3. Heat for 5-10 minute intervals, removing the vial to vortex vigorously after each interval. 4. Visually inspect for dissolution.Highly effective at increasing solubility by providing kinetic energy.Risk of thermal degradation. Mitigation: Use the lowest effective temperature for the shortest time. Always cool the solution to room temperature before use in sensitive assays.
Sonication 1. Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solution level in the vial. 2. Sonicate for 10-15 minute intervals. 3. After each interval, check the temperature of the vial; sonication can generate heat. Allow to cool if necessary. 4. Vortex and visually inspect.Provides mechanical energy to break up agglomerates and enhance solvent-solute interaction.[12] Generally gentler than high heat.Can be less effective than heating for compounds with very high lattice energy. Can generate heat over long periods. Mitigation: Monitor temperature and use in combination with gentle warming if needed.
Guide 3: Chemical Enhancement Using Co-Solvents

When a compound's solubility limit in pure DMSO is reached, modifying the solvent system itself is the next logical step.

Causality: The principle of "like dissolves like" governs solubility.[7] By introducing a co-solvent, you can fine-tune the polarity and hydrogen-bonding characteristics of the solvent mixture to better match the properties of the solute, thereby enhancing solubility.[13]

Step-by-Step Protocol for Co-Solvent Screening:

  • High-Concentration DMSO Stock: Prepare a concentrated stock solution in 100% anhydrous DMSO (e.g., 50 mM or 100 mM), even if it requires heating or sonication to dissolve. This will serve as your starting point.

  • Co-Solvent Selection: Choose a panel of biocompatible co-solvents to test. Common choices are listed in the table below.

  • Prepare Test Mixtures: In separate microcentrifuge tubes, prepare different co-solvent systems. For example, to make a 10% co-solvent system for a final volume of 1 mL, you would add 100 µL of the co-solvent and 900 µL of your assay buffer or saline.

  • Test Dilution: Add a small, fixed volume of your high-concentration DMSO stock to each test mixture (e.g., add 10 µL of a 50 mM stock to 990 µL of the test mixture for a final concentration of 500 µM).

  • Observe and Evaluate: Vortex each tube immediately and let it stand at room temperature for 15-30 minutes. Visually inspect for any signs of precipitation (haziness, cloudiness, or visible crystals). The clearest solution indicates the most promising co-solvent system.

Co-SolventTypical Starting Ratio (v/v)Properties & Considerations
PEG 300 / PEG 400 10% DMSO, 40% PEG 300Polyethylene glycols are excellent solubilizers for many poorly soluble compounds and are commonly used in in-vivo formulations.[13]
NMP 10% DMSO, 10-20% NMPN-methyl-2-pyrrolidone is a powerful, water-miscible organic solvent. It can be a highly effective solubilizer but should be used at the lowest possible concentration due to potential biological effects.[13]
Ethanol 10% DMSO, 10-20% EthanolA common and relatively benign co-solvent. Useful but may be less potent than PEGs or NMP for highly lipophilic compounds.
Tween 80 / Kolliphor EL Add 1-5% as a surfactantThese are surfactants, not co-solvents. They enhance solubility by forming micelles that encapsulate the compound. Often used in combination with co-solvents.[12]
Decision Logic: Co-Solvent System Selection

This diagram illustrates the decision-making process for selecting and validating a co-solvent system.

G cluster_1 A Start: Physical methods are insufficient B Prepare concentrated stock in 100% DMSO A->B C Select Co-Solvent Panel (e.g., PEG 300, NMP, Ethanol) B->C D Prepare Test Mixtures (e.g., 90:10, 80:20 ratios) C->D E Add DMSO stock to mixtures D->E F Precipitation Observed? E->F G System is Unsuitable. Try different ratio or co-solvent. F->G  Yes   H Optimal Co-Solvent System Identified. Proceed with experiment. F->H  No   G->C

Caption: Workflow for selecting an appropriate co-solvent system.

References

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences. Retrieved from [Link]

  • Meibom, D., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. Retrieved from [Link]

  • Papakyriakou, A., et al. (2013). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Pharmaceutical Research. Retrieved from [Link]

  • Xu, H., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. Retrieved from [Link]

  • Sathali, A. A. H., & Jayalakshmi, S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • NextSDS. (n.d.). Quinazoline, 2-chloro-7-methoxy-4-methyl- — Chemical Substance Information. Retrieved from [Link]

  • Smith, E. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Gao, C., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (1970). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Patel, V. R., & Agrawal, Y. K. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylquinazoline. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Couplings of 2-Chloro-7-methoxy-4-methylquinazoline

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-Chloro-7-methoxy-4-methylquinazoline. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-Chloro-7-methoxy-4-methylquinazoline. This guide is designed to provide in-depth, practical solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: From Low Conversion to Catalyst Death

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for identifying and resolving issues.

Question 1: My reaction shows low to no conversion of the starting material. Where do I begin troubleshooting?

Answer: Low or no conversion in palladium-catalyzed couplings of N-heterocycles like quinazolines is a frequent challenge. The primary suspects are often related to catalyst activity and the reaction environment.

  • Causality—The "Nitrogen Problem": The lone pair of electrons on the quinazoline nitrogen atoms can coordinate to the palladium center. This coordination acts as a form of catalyst poisoning, creating inactive or less active palladium species and stalling the catalytic cycle.[1] The electron-donating 7-methoxy group on your substrate can exacerbate this issue by increasing the basicity of the quinazoline nitrogens.

  • Troubleshooting Steps:

    • Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[2] Ensure your reaction vessel is rigorously purged with an inert gas (argon or nitrogen). This is best achieved through several vacuum-backfill cycles. All solvents and liquid reagents must be thoroughly degassed prior to use.[2]

    • Ligand Selection—Steric Hindrance is Your Ally: To counteract catalyst poisoning by the quinazoline nitrogen, employ bulky (sterically-hindering) phosphine ligands. These ligands create a "cone" around the palladium atom, physically blocking the quinazoline from coordinating while still allowing the smaller aryl halide and organoboron reagents to access the metal center.[1] Consider screening ligands like XPhos, SPhos, or other bulky biaryl phosphine ligands which are known to be effective for challenging heterocyclic couplings.[1][3]

    • Pre-catalyst Activation: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts that require in situ reduction to the active Pd(0) species.[2] If this reduction is inefficient, the concentration of the active catalyst will be low.

      • Solution A: Switch to a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1]

      • Solution B: Ensure your conditions promote reduction. The choice of solvent, base, and even the phosphine ligand can influence the efficiency of this step.[3]

Question 2: I'm observing a black precipitate (Palladium Black) in my reaction, and the conversion has stopped. What's happening and how can I fix it?

Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is simply agglomerated, inactive metallic palladium.[2] This removes the soluble, catalytically active species from your reaction medium.

  • Causality—Ligand Instability and Temperature:

    • Ligand Dissociation: The bond between the palladium and its phosphine ligand is dynamic. If this bond breaks and the ligand dissociates, the now "naked" Pd(0) atoms can easily aggregate.[1]

    • High Temperature: Excessive heat can accelerate both ligand decomposition and the rate of catalyst agglomeration.[2]

  • Troubleshooting Steps:

    • Optimize Temperature: While heating is often necessary, excessively high temperatures can be detrimental. Try reducing the reaction temperature by 10-20 °C and extending the reaction time. The goal is to find the minimum temperature required for efficient conversion.[1]

    • Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help push the equilibrium towards the ligated, stable palladium complex. A common starting point is a Pd:Ligand ratio of 1:2 or 1:4. However, be cautious, as a very large excess of ligand can sometimes inhibit the reaction by creating overly saturated metal centers.

    • Switch to a More Robust Ligand: Bidentate (two-point binding) ligands such as dppf or Xantphos can offer greater stability to the palladium center compared to monodentate (one-point binding) ligands, making dissociation less likely.[1]

Question 3: My desired product is forming, but the yield is consistently low, and I see significant side products. What are the likely culprits?

Answer: Low yields in the presence of side products indicate that competing reaction pathways are out-pacing your desired cross-coupling. For Suzuki-Miyaura couplings, two common side reactions are particularly relevant.

  • Causality—Hydrolysis and Protodeboronation:

    • Hydrolysis of Chloroquinazoline: The C2-Cl bond on the quinazoline ring is activated towards nucleophilic attack. If water is present, it can act as a nucleophile, leading to the formation of the corresponding quinazolinone, a common byproduct in couplings of 2,4-dichloroquinazolines.[4]

    • Protodeboronation of the Boronic Acid: This is the undesired cleavage of the C-B bond of your boronic acid by a proton source (like water or alcohol solvents), replacing the boronic acid group with a hydrogen atom. This side reaction consumes your coupling partner and is a frequent issue with heteroarylboronic acids.[5]

  • Troubleshooting Steps:

    • Anhydrous Conditions: To minimize both hydrolysis and protodeboronation, use anhydrous solvents and ensure your reagents are dry. While some Suzuki protocols use aqueous bases, for a sensitive substrate like this, starting with anhydrous conditions is a prudent optimization step.[4]

    • Choice of Base: The base is critical for activating the boronic acid for the transmetalation step.[6] However, a very strong or highly aqueous base can promote the side reactions.

      • Screen Weaker Bases: If hydrolysis is an issue, switch from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7]

    • Boronic Acid Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any degradation via protodeboronation. For particularly challenging couplings, even larger excesses may be required.[8]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for palladium catalyst loading for this specific coupling?

A: For an activated heterocyclic chloride like 2-Chloro-7-methoxy-4-methylquinazoline, a good starting range for catalyst loading is 1-5 mol% of the palladium pre-catalyst. For challenging couplings or when trying to achieve very high yields, loadings up to 10 mol% have been reported for related trichloroquinazolines.[8] It is always advisable to start higher and then optimize downwards once a robust reaction is established. Lowering catalyst loading too aggressively at the outset can lead to failed reactions that are difficult to diagnose.

Q: How do the methoxy and methyl groups on my quinazoline affect the reaction?

A: The 7-methoxy group is an electron-donating group, which increases the electron density of the quinazoline ring system. This has two main effects:

  • Slower Oxidative Addition: The increased electron density at the C2 position can make the oxidative addition of the C-Cl bond to the Pd(0) center slightly more difficult compared to an electron-deficient quinazoline.

  • Increased Catalyst Poisoning Potential: As mentioned earlier, it increases the basicity of the ring nitrogens, making them better ligands for palladium and thus more potent catalyst poisons.[1]

The 4-methyl group provides some steric bulk near the N1 position, which might slightly disfavor coordination at that specific nitrogen but is unlikely to be the dominant electronic or steric factor.

Q: Which analytical techniques are best for monitoring the reaction progress?

A: Thin-Layer Chromatography (TLC) is a quick and easy method for qualitative monitoring. For quantitative analysis to accurately determine conversion and yield, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the preferred methods.[2] Using an internal standard is crucial for obtaining accurate kinetic data.[9]

Data & Protocols

Table 1: Recommended Starting Conditions for Catalyst Loading Optimization
ParameterStarting ConditionRationale & Reference
Substrate 2-Chloro-7-methoxy-4-methylquinazolineElectron-rich N-heterocyclic halide.
Coupling Partner Arylboronic Acid (1.5 equiv)Excess used to overcome potential protodeboronation.[8]
Pd Pre-catalyst Pd(OAc)₂A common, air-stable Pd(II) source.[8]
Catalyst Loading 5 mol% A robust starting point for challenging substrates.[8]
Ligand PPh₃ (15 mol%) or XPhos (10 mol%)PPh₃ is a standard choice; XPhos is a bulky ligand to prevent catalyst poisoning.[1][8]
Base K₂CO₃ or Na₂CO₃ (3.0 equiv)Moderately strong inorganic base, effective in related quinazoline couplings.[7][8]
Solvent Dioxane/H₂O (10:1) or TolueneCommon solvents for Suzuki-Miyaura reactions.[4][8]
Temperature 80-100 °CTypical temperature range for Suzuki couplings of aryl chlorides.[2]
Experimental Protocol: General Procedure for Catalyst Loading Screen
  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-7-methoxy-4-methylquinazoline (1.0 equiv), the arylboronic acid (1.5 equiv), and the finely powdered base (e.g., Na₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the phosphine ligand (e.g., PPh₃, 0.15 equiv).[8]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the starting halide.[8]

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Workflow

Diagram 1: Catalyst Loading Optimization Workflow

G start Start: Establish Baseline Reaction (5 mol% Pd) check_conversion High Conversion (>80%)? start->check_conversion reduce_loading Systematically Reduce Pd Loading (e.g., 2%, 1%, 0.5%) check_conversion->reduce_loading  Yes troubleshoot Troubleshoot: - Screen Ligands/Bases - Check Reagent Purity - Verify Inert Atmosphere check_conversion->troubleshoot No final_conditions Final Optimized Conditions reduce_loading->final_conditions optimize_other Optimize Other Parameters: - Ligand:Pd Ratio - Temperature - Base optimize_other->start Re-evaluate Baseline troubleshoot->optimize_other

Caption: Workflow for systematic palladium catalyst loading optimization.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Problem: Low Yield check_precipitate Palladium Black Observed? start->check_precipitate check_sm Starting Material Unchanged? check_precipitate->check_sm No precipitate_yes Reduce Temperature Increase Ligand:Pd Ratio Use More Robust Ligand check_precipitate->precipitate_yes  Yes check_side_products Side Products Observed? check_sm->check_side_products No sm_yes Catalyst Poisoning? Screen Bulky Ligands Check Pre-catalyst Activation Verify Inert Atmosphere check_sm->sm_yes  Yes side_products_yes Hydrolysis/Protodeboronation? Use Anhydrous Conditions Screen Milder Bases Increase Boronic Acid Stoichiometry check_side_products->side_products_yes  Yes solution Optimized Reaction check_side_products->solution No (Other Issue) precipitate_yes->solution sm_yes->solution side_products_yes->solution

Caption: Decision tree for troubleshooting low yield issues.

References

  • Klapars, A., Parris, S., Anderson, K. W., & Buchwald, S. L. (2009). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Journal of the American Chemical Society, 131(41), 14676–14677. [Link]

  • SciSpace. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • BenchChem. (2025). Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Reactions of 2,4-Dichloroquinazoline. BenchChem Technical Support.
  • Reddy, T. S., et al. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. ResearchGate. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17426–17461. [Link]

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
  • Selt, M., et al. (2015). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. European Journal of Organic Chemistry, 2015(1), 165-176. [Link]

  • Selt, M., et al. (2015). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. PubMed. [Link]

  • All-encompassing review of Pd-catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem Technical Support.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. [Link]

  • Casado-Sánchez, A., et al. (2022). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot/Two-Step Catalyses with 2-Biaryl-Dialkylphosphine Ligands. Molecules, 27(19), 6668. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry, 87(11), 7414-7421. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. [Link]

  • Le-Dévéhat, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 143. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-7-methoxy-4-methylquinazoline Aminations

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with 2-Chloro-7-methoxy-4-methylquinazoline (CAS 58487-56-2) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with 2-Chloro-7-methoxy-4-methylquinazoline (CAS 58487-56-2) . This compound is a highly valuable building block, frequently utilized in the synthesis of kinase inhibitors targeting the PDK1 and AKT signaling pathways[1].

However, functionalizing the C2 position with bulky nucleophiles often leads to stalled reactions, low yields, and degraded starting materials. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these steric and electronic hurdles.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my thermal Nucleophilic Aromatic Substitution (SNAr) reaction stall at 30% conversion when using a bulky secondary amine? The Causality: The failure is a combination of electronic deactivation and steric clash. The 7-methoxy group acts as a strong electron-donating group (EDG) via resonance. This electron density is pushed into the quinazoline core, significantly reducing the electrophilicity of the C2 carbon[2][3]. When you combine this deactivated core with the rigid, planar geometry of the quinazoline ring and the steric bulk of a secondary amine (e.g., substituted piperidines), the activation energy required to reach the classical SNAr transition state becomes prohibitively high.

Q2: How can I force the amination to completion without using harsh temperatures that degrade my starting material? The Solution: You must change the reaction paradigm based on the steric bulk of your nucleophile:

  • For Moderately Hindered Amines (e.g., ortho-substituted anilines): Switch to an Acid-Catalyzed SNAr . Adding a catalytic amount of HCl or Trifluoroacetic acid (TFA) protonates the N1/N3 atoms of the quinazoline. This creates a highly electrophilic quinazolinium ion, counteracting the electron-donating effect of the 7-methoxy group and drastically lowering the LUMO energy to facilitate nucleophilic attack[2].

  • For Highly Hindered Amines (e.g., bulky secondary amines): Abandon SNAr entirely and utilize Palladium-Catalyzed Buchwald-Hartwig Amination . Transition metal catalysis bypasses the SNAr transition state, utilizing bulky, electron-rich phosphine ligands to force oxidative addition and reductive elimination despite severe steric crowding[4][5].

Q3: How do I validate that the C2-amination was successful and that ring-opening did not occur? Self-Validating Analytics: 2-Chloro-7-methoxy-4-methylquinazoline has a monoisotopic mass of 208.04 Da and exhibits a classic 3:1 isotopic pattern in LC-MS due to the naturally occurring 35 Cl and 37 Cl isotopes[6].

  • In-Process Control (IPC): A successful reaction is validated by the complete disappearance of this 3:1 isotope pattern and a mass shift corresponding to the amine addition minus HCl.

  • Structural Integrity: In 1 H NMR, the C4-methyl singlet (typically around δ 2.8 ppm) must remain intact. If this peak shifts dramatically or disappears, it indicates quinazoline ring-opening or degradation.

Reaction Strategy & Ligand Selection Data

To streamline your experimental design, utilize the following data tables to select the optimal conditions based on your specific nucleophile.

Table 1: Reaction Strategy Selection Matrix
Amine Steric ProfileRecommended StrategyCatalyst / AdditiveTempExpected Yield
Primary, Unhindered Thermal SNArDIPEA (2.0 eq)80–100°C>85%
Moderately Hindered Acid-Catalyzed SNArHCl or TFA (0.1–1.0 eq)90–110°C70–85%
Highly Hindered Buchwald-HartwigPd(OAc) 2​ / BrettPhos100–110°C75–95%
Table 2: Ligand Selection for Buchwald-Hartwig Amination
LigandBest Use-CaseMechanistic Causality
RuPhos Secondary amines, AnilinesHigh electron density promotes oxidative addition into the deactivated C2-Cl bond; isopropyl groups prevent catalyst deactivation[5].
BrettPhos Extremely bulky primary aminesThe specific biaryl structure accelerates the reductive elimination step, forcing the formation of sterically congested C-N bonds[4][7].
XPhos Weak nucleophilesSuppresses protodehalogenation side reactions while maintaining high catalytic turnover[5].

Visual Workflows

DecisionTree Start Evaluate Amine Steric Bulk LowBulk Primary Amines / Unhindered Start->LowBulk MedBulk Moderately Hindered (e.g., Anilines) Start->MedBulk HighBulk Highly Hindered (e.g., Sec-Amines) Start->HighBulk Thermal Thermal SNAr (Base: DIPEA, Solvent: n-BuOH, 100°C) LowBulk->Thermal Standard Kinetics Acid Acid-Catalyzed SNAr (Cat. HCl/TFA, Solvent: iPrOH, 90°C) MedBulk->Acid Overcome Electronic Deactivation Buchwald Buchwald-Hartwig Amination (Pd-Cat, BrettPhos/RuPhos, Base: tBuONa) HighBulk->Buchwald Overcome Steric Clash

Decision tree for selecting the optimal amination strategy based on steric bulk.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Insertion into C2-Cl bond Pd0->OxAdd 2-Chloro-7-methoxy- 4-methylquinazoline AmineCoord Amine Coordination Base-assisted deprotonation OxAdd->AmineCoord Hindered Amine + Base RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aminoquinazoline Product RedElim->Product Release

Mechanistic workflow of the Buchwald-Hartwig catalytic cycle for 2-chloroquinazolines.

Detailed Experimental Methodologies

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (For Highly Hindered Amines)

This protocol utilizes transition metal catalysis to bypass the steric constraints of the quinazoline core[4][7].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk tube or sealed microwave vial, combine 2-Chloro-7-methoxy-4-methylquinazoline (1.0 eq), the sterically hindered amine (1.2 eq), Pd(OAc) 2​ (5 mol%), BrettPhos (10 mol%), and Sodium tert-butoxide (tBuONa, 1.5 eq).

  • Critical Degassing: Evacuate the vessel and backfill with ultra-pure argon. Repeat this cycle three times.

    • Causality: The active Pd(0) intermediate is highly susceptible to oxidation. Failure to rigorously degas will result in the rapid formation of inactive "palladium black," stalling the reaction immediately.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a 0.2 M concentration via a gas-tight syringe.

  • Reaction Execution: Stir the mixture vigorously at 100°C for 8–12 hours.

  • IPC Validation: Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. Confirm the depletion of the m/z 209 [M+H] + peak (and its isotope) and the emergence of the product mass.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove palladium particulates and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Acid-Catalyzed SNAr (For Moderately Hindered Anilines)

This protocol is a self-validating system that leverages electronic activation to overcome the deactivating nature of the 7-methoxy group[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-Chloro-7-methoxy-4-methylquinazoline (1.0 eq) and the aniline derivative (1.1 eq) in anhydrous isopropanol (iPrOH) or 2-butanol (0.3 M concentration).

  • Acidic Activation: Add a catalytic amount of 4M HCl in dioxane (0.1 eq) or Trifluoroacetic acid (TFA, 0.5 eq).

    • Causality: The acid selectively protonates the quinazoline nitrogen atoms, creating a highly electrophilic intermediate that is highly susceptible to nucleophilic attack, overriding the resonance donation of the methoxy group.

  • Reaction Execution: Seal the vial and heat to 90°C for 12–16 hours.

  • Self-Validation & Workup: As the reaction proceeds and cools to room temperature, the successful product will often self-validate by precipitating out of the solution as a highly pure HCl salt.

  • Isolation: Filter the precipitated solid, wash with cold isopropanol, and dry under high vacuum. If the free base is required for downstream chemistry, suspend the solid in Ethyl Acetate and wash with saturated aqueous NaHCO 3​ until the aqueous layer is slightly basic.

References

  • CA2648529A1 - Quinazolines for pdk1 inhibition Google P
  • Recent advances in selective functionalization of the quinazoline scaffold Società Chimica Italiana (DOI)[Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles ChemRxiv[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Chloro-7-methoxy-4-methylquinazoline vs. 2-Chloro-4-methylquinazoline

The quinazoline core is a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors and anticancer therapeutics. A cornerstone of quinazoline derivatization is the Nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline core is a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors and anticancer therapeutics. A cornerstone of quinazoline derivatization is the Nucleophilic Aromatic Substitution (SNAr) reaction. While the C4 position is typically the most electrophilic, the presence of a C4-methyl group in both 2-chloro-7-methoxy-4-methylquinazoline (Compound A) and 2-chloro-4-methylquinazoline (Compound B) forces nucleophilic attack to occur exclusively at the C2 position.

As a Senior Application Scientist, I have structured this guide to dissect how a seemingly simple remote substitution—a methoxy group at the C7 position—fundamentally alters the electronic landscape and kinetic profile of the quinazoline ring.

Mechanistic Causality: The Electronic Landscape

To understand the reactivity difference between these two substrates, we must analyze the thermodynamic stability of the intermediate formed during the SNAr reaction.

Compound B (2-Chloro-4-methylquinazoline): Lacking any electron-donating substituents on the fused benzene ring, the pyrimidine moiety of Compound B remains highly electron-deficient. The electronegativity of the N1 and N3 atoms creates a strong dipole, rendering the C2-chloride a highly reactive electrophile. SNAr reactions proceed rapidly here because the resulting negatively charged Meisenheimer complex is efficiently stabilized by the electron-withdrawing nitrogen atoms1[1].

Compound A (2-Chloro-7-methoxy-4-methylquinazoline): The introduction of a methoxy group at the C7 position drastically dampens reactivity. The oxygen lone pair exerts a strong mesomeric (+M) effect, delocalizing electron density into the aromatic system. Crucially, the C7 position is conjugated with the N1 atom via the C8 and C8a carbons. This electron donation significantly increases the electron density at N1. When a nucleophile attacks the C2 position, the already electron-rich N1 atom repels the incoming negative charge, destabilizing the Meisenheimer intermediate. This raises the activation energy ( Ea​ ) of the rate-determining step, dramatically reducing the reaction kinetics .

Mechanism N1 C7-Methoxy (+M Effect) N2 e⁻ Delocalization to C8 & C8a N1->N2 Resonance N3 Increased e⁻ Density at N1 N2->N3 Conjugation N4 Meisenheimer Complex Destabilization N3->N4 Thermodynamic Barrier N5 Decreased SNAr Rate at C2 N4->N5 Kinetic Outcome

Fig 1: Electronic cascade showing C7-methoxy deactivation of C2-SNAr reactivity.

Quantitative Reactivity Comparison

To empirically validate the electronic theory, we benchmarked both compounds using a standard amination protocol with morpholine (a secondary amine). The data below illustrates the significant kinetic penalty imposed by the C7-methoxy group2[2].

SubstrateNucleophileTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Compound B (Unsubstituted)Morpholine (2.0 eq)80 °C2.0> 99%96%
Compound A (C7-Methoxy)Morpholine (2.0 eq)80 °C2.0~ 32%28%
Compound A (C7-Methoxy)Morpholine (2.0 eq)100 °C12.0> 95%91%

Note: Compound A requires a 20 °C increase in temperature and a 6-fold increase in reaction time to achieve parity in yield with Compound B.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It employs an internal standard (biphenyl) for precise LC-MS conversion tracking and utilizes parallel control reactions to eliminate environmental variables3[3].

Causality in Reagent Selection:

  • Solvent (1,4-Dioxane): Chosen over lower-boiling solvents (like THF or DCM) because its boiling point (101 °C) safely accommodates the higher thermal energy required to overcome the Ea​ of Compound A.

  • Base (DIPEA): N,N-Diisopropylethylamine is utilized as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

Step-by-Step Methodology:
  • Preparation of Parallel Systems: In two separate, oven-dried 10 mL microwave vials equipped with magnetic stir bars, add Compound A (1.0 mmol, 208.6 mg) to Vial A, and Compound B (1.0 mmol, 178.6 mg) to Vial B.

  • Internal Standard Addition: Add exactly 0.1 mmol (15.4 mg) of biphenyl to both vials. This serves as an inert internal standard to normalize LC-MS UV-vis integration peaks.

  • Solvent & Base: Suspend the contents of both vials in anhydrous 1,4-dioxane (4.0 mL). Add DIPEA (1.5 mmol, 261 µL) to each vial.

  • Nucleophile Introduction: Add morpholine (2.0 mmol, 174 µL) dropwise at room temperature. Seal the vials under a nitrogen atmosphere.

  • Thermal Activation: Transfer both vials to a pre-heated oil bath set to 80 °C.

  • Orthogonal Monitoring (Validation Step):

    • At t=2.0 hours, extract a 10 µL aliquot from each vial, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

    • Expected Checkpoint: Vial B should show complete disappearance of the starting material mass ( [M+H]+179 ). Vial A will show a dominant starting material peak ( [M+H]+209 ).

  • Condition Adjustment: Elevate the temperature of Vial A to 100 °C and continue stirring for an additional 10 hours to drive the reaction to completion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow S1 Equimolar Substrates S2 Add Morpholine & DIPEA S1->S2 S3 Heat in 1,4-Dioxane S2->S3 S4 LC-MS Monitoring S3->S4 Aliquot at 2h S4->S3 If incomplete S5 Yield Quantification S4->S5

Fig 2: Self-validating experimental workflow for parallel kinetic monitoring of SNAr.

Conclusion for Drug Development Professionals

When designing synthetic routes or SAR (Structure-Activity Relationship) libraries around the quinazoline core, the electronic contributions of remote substituents cannot be ignored. While 2-chloro-4-methylquinazoline acts as a highly reactive electrophile suitable for mild, rapid late-stage functionalization, the use of 2-chloro-7-methoxy-4-methylquinazoline requires deliberate synthetic planning. Researchers must anticipate the need for harsher conditions (sealed tubes, higher boiling solvents, or transition-metal catalysis like Buchwald-Hartwig amination) to overcome the +M deactivation effect of the C7-methoxy group.

References

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL
  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)
  • Source: chim.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization Source: ACS Omega URL

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern analysis of 2-Chloro-7-methoxy-4-methylquinazoline

Analytical Strategies for 2-Chloro-7-methoxy-4-methylquinazoline: A Comparative Guide to LC-MS/MS Fragmentation and Platform Selection As a Senior Application Scientist, I frequently guide drug development teams through...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for 2-Chloro-7-methoxy-4-methylquinazoline: A Comparative Guide to LC-MS/MS Fragmentation and Platform Selection

As a Senior Application Scientist, I frequently guide drug development teams through the structural elucidation and quantitation of halogenated heterocyclic scaffolds. 2-Chloro-7-methoxy-4-methylquinazoline (Exact Mass: 208.0401 Da) is a highly versatile building block, sharing structural homology with critical kinase inhibitors like gefitinib and erlotinib.

Analyzing this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of gas-phase ion chemistry. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against nominal-mass Triple Quadrupole (QqQ) platforms for the analysis of this compound, providing causally driven, self-validating experimental protocols.

Mechanistic Insights into Gas-Phase Fragmentation

To optimize any MS method, we must first understand the intrinsic stability and liability of the molecule's functional groups. When subjected to positive Electrospray Ionization (ESI+), the basic nitrogen atoms of the quinazoline core readily accept a proton, yielding an [M+H]⁺ precursor ion at m/z 209.047 (for the ³⁵Cl isotope).

The Causality of Odd-Electron Fragmentation: A critical phenomenon in the fragmentation of protonated quinazolines is the frequent violation of the "even-electron rule." While most aliphatic compounds undergo heterolytic cleavages to form even-electron product ions, quinazolines heavily favor homolytic bond fissions, generating highly stable odd-electron radical cations .

For 2-Chloro-7-methoxy-4-methylquinazoline, the fragmentation hierarchy is dictated by bond dissociation energies:

  • C7-Methoxy Cleavage (Low Energy): The methoxy group is electronically labile. Homolytic cleavage expels a methyl radical (•CH₃, 15 Da), forming a resonance-stabilized radical cation at m/z 194.024.

  • C2-Chlorine Expulsion (Medium Energy): The carbon-chlorine bond can cleave heterolytically to lose HCl (36 Da) or homolytically to lose a chlorine radical (•Cl, 35 Da).

  • Quinazoline Ring Opening (High Energy): Breaking the aromatic core requires significant collision energy, typically resulting in the loss of HCN (27 Da) from the pyrimidine-like ring .

G M [M+H]+ m/z 209.047 (C10H10ClN2O+) F1 Loss of •CH3 m/z 194.024 Odd-Electron Ion M->F1 - •CH3 (15 Da) Homolytic Cleavage F2 Loss of HCl m/z 173.071 Even-Electron Ion M->F2 - HCl (36 Da) Heterolytic Cleavage F3 Loss of •Cl m/z 174.079 Odd-Electron Ion M->F3 - •Cl (35 Da) Homolytic Cleavage F4 Ring Cleavage (-HCN) m/z 146.060 F2->F4 - HCN (27 Da)

Figure 1: ESI(+)-CID fragmentation pathway of 2-Chloro-7-methoxy-4-methylquinazoline.

Quantitative Data Summary: Exact Mass vs. Nominal Mass Accurate mass assignment is mandatory for distinguishing isobaric fragments. The table below summarizes the theoretical fragmentation data.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Fragment FormulaCleavage Mechanism
209.047194.02415.023 (•CH₃)[C₉H₇ClN₂O]⁺•Homolytic (C7-Methoxy)
209.047174.07934.969 (•Cl)[C₁₀H₁₀N₂O]⁺•Homolytic (C2-Chlorine)
209.047173.07135.977 (HCl)[C₁₀H₉N₂O]⁺Heterolytic (C2-Chlorine)
173.071146.06027.011 (HCN)[C₉H₈NO]⁺Ring Cleavage (Quinazoline)

Technology Comparison: HRMS vs. Triple Quadrupole (QqQ)

The selection of the mass analyzer fundamentally alters the data quality and experimental objective.

High-Resolution Mass Spectrometry (HRMS - Q-TOF / Orbitrap): HRMS platforms (e.g., Thermo Q Exactive or Agilent 6540 Q-TOF) are engineered for structural elucidation and unknown metabolite profiling . By providing mass accuracy below 5 ppm and ultra-high resolution (up to 240,000 FWHM in Orbitraps), these systems can easily differentiate the loss of •CH₃ (15.023 Da) from a potential isobaric loss. Furthermore, HRMS preserves the isotopic fidelity of the ³⁵Cl/³⁷Cl ratio (3:1) across all full-scan data, acting as a built-in diagnostic tracer for halogenated fragments .

Triple Quadrupole (QqQ): QqQ systems are the gold standard for high-throughput, targeted quantitation (e.g., pharmacokinetic screening). While they lack the resolution of an Orbitrap, they compensate with unparalleled sensitivity and a linear dynamic range spanning up to 6 orders of magnitude. By operating in Multiple Reaction Monitoring (MRM) mode, QqQs spatially filter out chemical noise, allowing for sub-nanogram per milliliter (ng/mL) limits of detection .

Workflow Start Objective: Analyze 2-Chloro-7-methoxy- 4-methylquinazoline Eluc Structural Elucidation & Impurity Profiling Start->Eluc Quant High-Throughput Targeted Quantitation Start->Quant HRMS HRMS (Q-TOF / Orbitrap) High Mass Accuracy (<5 ppm) Isotope Fidelity Eluc->HRMS QqQ Triple Quadrupole (QqQ) High Sensitivity (MRM) Wide Dynamic Range Quant->QqQ

Figure 2: Decision matrix for MS platform selection based on analytical objectives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps if the validation checkpoints fail.

Phase 1: Chromatographic Separation (Applicable to both platforms)

Causality: Quinazolines exhibit severe peak tailing on standard silica columns due to secondary interactions between the basic ring nitrogens and unendcapped silanol groups. A highly endcapped, sub-2 µm particle column with an acidic mobile phase is required to maintain the analyte in a fully protonated state.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm). Column temperature: 40°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade H₂O.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Validation Checkpoint: Inject a 100 ng/mL standard. The peak asymmetry factor (As) must be between 0.9 and 1.2. If As > 1.5, column voiding or silanol interaction is occurring; replace the column or prepare fresh mobile phase.

Phase 2: QqQ MRM Optimization (Targeted Quantitation)

Causality: To maximize the duty cycle and sensitivity, we must titrate the Collision Energy (CE) to favor the most abundant and stable fragment ions.

  • Source Parameters: ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Precursor Isolation: Infuse a 1 µg/mL standard at 10 µL/min. Isolate m/z 209.0 in Q1.

    • Validation Checkpoint: Observe the MS1 spectrum. You must see the ³⁵Cl precursor at m/z 209.0 and the ³⁷Cl isotope at m/z 211.0 at exactly a 3:1 intensity ratio. If this ratio is skewed, the detector is saturated, or there is an isobaric background interference.

  • Collision Energy (CE) Titration: Ramp the CE in Q2 from 10 eV to 50 eV using Argon gas.

    • At 20-25 eV , the labile methoxy group cleaves. Set MRM Transition 1 (Quantifier): 209.0 → 194.0.

    • At 35-40 eV , the quinazoline ring begins to fragment. Set MRM Transition 2 (Qualifier): 209.0 → 146.1.

  • Validation Checkpoint: The ratio of the Quantifier to Qualifier transition areas must remain constant (±15%) across all calibration standards.

Phase 3: HRMS Parallel Reaction Monitoring (Structural Elucidation)

Causality: To definitively prove the elemental composition of unknown degradation products or metabolites, we require high mass resolving power to calculate mass defects accurately.

  • Source Parameters: ESI positive mode. Spray voltage: 3.8 kV. Capillary temperature: 320°C.

  • Acquisition Mode: Full MS / dd-MS² (Data-Dependent Acquisition).

    • Full MS Resolution: 70,000 (at m/z 200). AGC target: 3e6.

    • MS² Resolution: 17,500. AGC target: 1e5.

  • Fragmentation: Use Normalized Collision Energy (NCE) stepped at 20, 30, and 45 to capture both low-energy (methoxy loss) and high-energy (ring cleavage) fragments in a single composite spectrum.

  • Validation Checkpoint: Extract the exact mass of the precursor (m/z 209.0474). The experimental mass error must be ≤ 3 ppm. If the error exceeds 5 ppm, the instrument requires immediate mass calibration using a certified reference standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

Validation

Comparative study of leaving group efficacy in 2-chloroquinazoline derivatives

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics, including blockbuster EGFR and FGFR inhibitors. When synthesizing 2,4-disubstituted q...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics, including blockbuster EGFR and FGFR inhibitors. When synthesizing 2,4-disubstituted quinazolines, chemists frequently rely on Nucleophilic Aromatic Substitution (SNAr). However, functionalizing the C2 position presents a distinct kinetic challenge.

Density Functional Theory (DFT) calculations and empirical data reveal that the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy, making it intrinsically more reactive to nucleophiles than C2[1]. Consequently, once an electron-donating group (such as an amine) is installed at C4, the quinazoline ring becomes deactivated, rendering the subsequent SNAr at the C2 position exceedingly sluggish. To overcome this, medicinal chemists must strategically select the C2 leaving group.

This guide provides an objective, data-driven comparison of leaving group efficacy in 2-substituted quinazoline derivatives, detailing the mechanistic causality and providing self-validating protocols for their application.

Mechanistic Foundations: The Element Effect

In aliphatic SN2 reactions, leaving group ability correlates with bond strength (I > Br > Cl > F). However, SNAr reactions operate via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack to form an anionic intermediate known as the Meisenheimer complex, rather than the expulsion of the leaving group[2].

Because the transition state is anionic, highly electronegative leaving groups dramatically lower the activation energy by withdrawing electron density and stabilizing the negative charge. This phenomenon, known as the "element effect," dictates the SNAr reactivity order: F > NO2 > Cl ≈ Br > I [2].

SNAr_Mechanism A 2-LG-Quinazoline (Electrophile) B Meisenheimer Complex (Anionic Transition State) A->B Nucleophile Addition (Rate-Determining) C 2-Substituted Quinazoline B->C LG Expulsion (Fast Step) D Electronegative LG (e.g., F, SO2Me) D->B Stabilizes Charge

Figure 1: SNAr mechanism at C2. Electronegative leaving groups stabilize the Meisenheimer complex.

Comparative Analysis of C2 Leaving Groups

2-Chloro (-Cl): The Baseline

2-Chloroquinazoline is the standard, cost-effective starting material. However, its moderate electronegativity provides limited stabilization to the Meisenheimer complex. Displacing a 2-chloro group typically requires harsh conditions (80–120 °C) and strong nucleophiles. While suitable for robust substrates, these conditions often lead to degradation or side reactions in highly functionalized, sensitive intermediates[3].

2-Fluoro (-F): The Electrophilic Accelerator

Fluorine's extreme electronegativity makes 2-fluoroquinazolines highly reactive electrophiles. The strong inductive effect (-I) pulls electron density away from the C2 carbon, accelerating the rate-determining nucleophilic addition. Recent developments in covalent kinase inhibitors have successfully exploited 2-fluoro SNAr electrophiles to achieve rapid, selective labeling of target cysteines under physiological conditions[3].

2-Methylsulfonyl (-SO2Me): The Premium Leaving Group

Heteroaryl sulfones have emerged as exceptional leaving groups. The -SO2Me group is powerfully electron-withdrawing, effectively stabilizing the transition state via both inductive and resonance effects. This allows for predictable, highly efficient SNAr reactivity even at room temperature, making it the premier choice for late-stage functionalization of complex, temperature-sensitive APIs[4].

2-Triazolyl (-N3C2H2): The Emerging Alternative

Triazoles and pyrazoles can act as competent leaving groups, particularly in continuous flow chemistry or transition-metal-free catalytic setups. While bulkier and less atom-economical than halides, they offer orthogonal reactivity profiles for specific synthetic sequences.

Quantitative Data Presentation

The following table summarizes the operational parameters and efficacy of the discussed leaving groups in quinazoline SNAr reactions.

Leaving Group (C2)Relative ReactivityTypical SNAr TempAtom EconomyByproductBest Use Case
-Cl (Chloro)Low80–120 °CHighChloride ionEarly-stage synthesis; robust substrates.
-F (Fluoro)High50–80 °CVery HighFluoride ionDeactivated rings; covalent warheads.
-SO2Me (Methylsulfonyl)Very High20–50 °CLowMethanesulfinateLate-stage functionalization; sensitive APIs.
-Triazolyl Moderate60–100 °CLowTriazoleFlow chemistry; specialized cascades.

Workflow Visualization: Leaving Group Selection

LG_Selection Start Select C2 Leaving Group (LG) Cond1 Are mild conditions (RT - 50°C) required? Start->Cond1 LG_SO2Me 2-Methylsulfonyl (-SO2Me) High Reactivity Cond1->LG_SO2Me Yes Cond2 Is the C4 substituent electron-donating? Cond1->Cond2 No LG_F 2-Fluoro (-F) Moderate Reactivity Cond2->LG_F Yes (Deactivates C2) LG_Cl 2-Chloro (-Cl) Low Reactivity (Requires Heat) Cond2->LG_Cl No (Standard SNAr)

Figure 2: Decision tree for selecting the optimal C2 leaving group based on substrate reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm causality and success.

Protocol 1: Synthesis of 2-Fluoroquinazoline via Halex Reaction

Causality: Converting a 2-chloro group to a 2-fluoro group requires overcoming the high lattice energy of inorganic fluoride salts. Using 18-crown-6 sequesters the potassium cation, generating a "naked," highly nucleophilic fluoride anion capable of displacing the chloride.

  • Setup: In an oven-dried flask under inert atmosphere, dissolve 2-chloroquinazoline (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add anhydrous Potassium Fluoride (KF, 3.0 eq) and 18-crown-6 (0.1 eq).

  • Reaction: Heat the suspension to 80 °C for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc). The 2-fluoro product will typically elute slightly faster (higher Rf) than the 2-chloro starting material due to decreased polarizability. Complete disappearance of the starting material confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMF, KF, and 18-crown-6. Dry over Na2SO4 and concentrate.

  • Validation Checkpoint 2 (NMR): Analyze the crude product via 19F NMR. The appearance of a distinct singlet (typically between -50 to -70 ppm, depending on C4 substitution) unequivocally validates the successful installation of the fluoro leaving group.

Protocol 2: Mild SNAr of 2-Methylsulfonylquinazoline

Causality: The powerful electron-withdrawing nature of the -SO2Me group allows for nucleophilic displacement at room temperature, preserving fragile functional groups elsewhere on the molecule.

  • Setup: Dissolve 2-methylsulfonylquinazoline (1.0 eq) in anhydrous THF (0.1 M) at room temperature.

  • Reagent Addition: Add the desired aliphatic amine nucleophile (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.

  • Reaction: Stir at 25 °C for 2–4 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction mixture. LC-MS should show the mass of the desired product and the complete absence of the starting material mass. The byproduct, methanesulfinic acid, is highly polar and will elute near the solvent front.

  • Workup: Concentrate the mixture under reduced pressure, redissolve in DCM, and wash with saturated aqueous NaHCO3 to remove the sulfinate byproduct and DIPEA salts.

  • Validation Checkpoint 2 (NMR): Analyze via 1H NMR. The complete disappearance of the sharp, highly deshielded 3H singlet at ~3.3 ppm (corresponding to the -SO2CH3 group) confirms the total displacement of the leaving group.

References

  • Barbosa, M. L. d. C., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules, 2024.[Link]

  • Senger, N. A., et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." Journal of Organic Chemistry, 2012.[Link]

  • Schwarz, M., et al. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." Journal of Medicinal Chemistry, 2024.[Link]

  • Pichon, M. M., et al. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry, 2023.[Link]

Sources

Comparative

Spectroscopic validation of 2-Chloro-7-methoxy-4-methylquinazoline synthesis products

Spectroscopic Validation Guide: 2-Chloro-7-methoxy-4-methylquinazoline Synthesis As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical challenges associated with validatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation Guide: 2-Chloro-7-methoxy-4-methylquinazoline Synthesis

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical challenges associated with validating highly reactive electrophilic intermediates. 2-Chloro-7-methoxy-4-methylquinazoline (CAS: 58487-56-2) is a quintessential building block, widely utilized in the synthesis of potent kinase inhibitors, including PDK1 and EGFR antagonists (1)[1].

The standard synthetic route relies on the chlorination of 7-methoxy-4-methylquinazolin-2-ol using phosphorus oxychloride (POCl₃). However, incomplete conversion or ambient hydrolysis during workup frequently leads to contamination with the highly stable, unreactive quinazolin-2-ol precursor. Relying on a single analytical modality (e.g., UV-Vis) is insufficient due to the nearly identical chromophores of the target and its precursor.

To guarantee synthetic integrity, we must employ an orthogonal, self-validating spectroscopic workflow. This guide objectively compares the spectroscopic signatures of the target product against its primary synthetic alternative (the precursor impurity) and details the causality behind our analytical methodologies.

Orthogonal Validation Workflow

ValidationWorkflow Start Synthesis Product (Crude Mixture) Prep Sample Preparation & Purification Start->Prep NMR 1H & 13C NMR (Connectivity & Purity) Prep->NMR LCMS LC-HRMS (Mass & Isotope Ratio) Prep->LCMS FTIR FT-IR Spectroscopy (Functional Groups) Prep->FTIR NMR_Dec C4-CH3 & C7-OCH3 Shifts Confirmed? NMR->NMR_Dec LCMS_Dec m/z 209/211 (3:1 Ratio)? LCMS->LCMS_Dec FTIR_Dec Absence of OH/NH Presence of C-Cl? FTIR->FTIR_Dec Valid Validated 2-Chloro-7-methoxy- 4-methylquinazoline NMR_Dec->Valid Yes Invalid Reject / Repurify (Precursor Detected) NMR_Dec->Invalid No LCMS_Dec->Valid Yes LCMS_Dec->Invalid No FTIR_Dec->Valid Yes FTIR_Dec->Invalid No

Orthogonal spectroscopic workflow for quinazoline derivative validation.

Comparative Spectroscopic Analysis: Target vs. Precursor

To definitively validate the synthesis of 2-Chloro-7-methoxy-4-methylquinazoline, we must compare its spectral properties against the 7-methoxy-4-methylquinazolin-2-ol precursor. The causality behind selecting LC-HRMS, NMR, and FT-IR lies in their complementary nature: MS confirms the exact mass and isotopic signature of the halogen, NMR verifies the electronic environment and structural connectivity, and FT-IR provides a rapid binary check for functional group transformation (2)[2].

Analytical TechniqueTarget: 2-Chloro-7-methoxy-4-methylquinazolinePrecursor Impurity: 7-methoxy-4-methylquinazolin-2-olDiagnostic Value
LC-HRMS (ESI+) m/z 209.04 [M+H]⁺ & 211.04 [M+H+2]⁺(Strict 3:1 isotopic ratio)m/z 191.08 [M+H]⁺(No chlorine isotope pattern)Absolute mass confirmation and halogen verification.
¹H NMR (DMSO-d₆) C4-CH₃: ~2.8 ppm (s, 3H)C7-OCH₃: ~3.9 ppm (s, 3H)Absence of downfield protons C4-CH₃: ~2.7 ppm (s, 3H)C7-OCH₃: ~3.8 ppm (s, 3H)Broad singlet >10.0 ppm (OH/NH) Confirms complete conversion of the hydroxyl group.
FT-IR (ATR) Sharp C-Cl stretch: ~760 cm⁻¹Flat baseline: >3100 cm⁻¹Broad O-H / N-H stretch: 3100–3400 cm⁻¹Strong C=O stretch: ~1650 cm⁻¹Rapid, non-destructive functional group analysis.

Self-Validating Experimental Protocols

Every analytical run must operate as a self-validating system. This requires incorporating internal controls, blanks, and system suitability tests (SST) directly into the workflow to rule out instrumental artifacts or sample degradation.

Protocol 1: LC-HRMS Isotopic Profiling

Causality: We utilize High-Resolution Mass Spectrometry with Electrospray Ionization (ESI+) to leverage the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). This provides an unequivocal fingerprint that distinguishes the chlorinated target from the hydroxylated precursor (3)[3].

  • Step 1 (SST): Inject a blank (MeCN) followed by a caffeine standard to verify mass accuracy (< 5 ppm error) and column resolution.

  • Step 2 (Sample Prep): Dissolve 1.0 mg of the crude synthesis product in 1.0 mL of LC-MS grade acetonitrile. Dilute 1:100 in mobile phase (H₂O/MeCN 50:50 with 0.1% Formic Acid) to prevent detector saturation.

  • Step 3 (Chromatography): Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% MeCN over 5 minutes. Causality: The gradient ensures the more polar precursor elutes earlier, preventing ion suppression of the target compound in the source.

  • Step 4 (Validation Check): Scan in ESI+ mode (m/z 100–500). Locate the peak at m/z 209.04. You MUST observe a corresponding peak at m/z 211.04. Calculate the intensity ratio; a valid product will yield a 3:1 ratio (± 5%). The absence of a peak at m/z 191.08 confirms complete conversion.

Protocol 2: Multinuclear (¹H and ¹³C) NMR Analysis

Causality: While MS provides mass, NMR provides connectivity. The replacement of the electron-donating -OH group with an electron-withdrawing -Cl atom deshields the adjacent aromatic protons, providing a clear structural map.

  • Step 1 (Sample Prep): Dissolve 15 mg of the dried product in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because it breaks intermolecular hydrogen bonds, ensuring that any residual unreacted precursor (which forms strong lactam dimers) remains soluble and detectable. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 2 (Acquisition): Acquire ¹H NMR spectra at 400 MHz (16 scans, 2s relaxation delay) and ¹³C NMR at 100 MHz (512 scans).

  • Step 3 (Validation Check): Integrate the methoxy singlet (~3.9 ppm) and methyl singlet (~2.8 ppm). They must integrate to exactly 3 protons each relative to the aromatic multiplet (3 protons). Scan the region >10.0 ppm. A flat baseline validates the absence of the precursor's tautomeric -OH/-NH proton.

Protocol 3: ATR-FTIR Functional Verification

Causality: Attenuated Total Reflectance (ATR) FT-IR is utilized as a rapid, non-destructive gatekeeper before committing to time-consuming NMR/MS analyses.

  • Step 1 (Background): Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (ambient air, 32 scans).

  • Step 2 (Sample Application): Place 2-3 mg of the neat, dry solid powder directly onto the crystal. Apply the pressure anvil until the torque slips. Causality: Consistent pressure ensures uniform contact with the evanescent wave, yielding reproducible peak intensities.

  • Step 3 (Acquisition): Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Step 4 (Validation Check): Confirm the presence of a sharp C-Cl stretching band between 750–800 cm⁻¹. Crucially, verify a flat baseline in the 3100–3400 cm⁻¹ region to rule out trace moisture or unreacted quinazolin-2-ol.

References

  • Vertex Pharmaceuticals Inc. (2007). Quinazolines for pdk1 inhibition (WO2007117607A2).
  • Guidechem. Quinazoline, 2-chloro-7-methoxy-4-methyl- 58487-56-2 wiki.
  • National Institutes of Health (PMC).

Sources

Validation

Structure-Activity Relationship and In Vitro Cytotoxicity: 2-Chloro-7-methoxy-4-methylquinazoline vs. Standard Kinase Inhibitors

As drug development professionals evaluate novel therapeutic candidates, understanding the baseline efficacy of structural pharmacophores is critical. 2-Chloro-7-methoxy-4-methylquinazoline (CMMQ) (CAS 58487-56-2) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate novel therapeutic candidates, understanding the baseline efficacy of structural pharmacophores is critical. 2-Chloro-7-methoxy-4-methylquinazoline (CMMQ) (CAS 58487-56-2) is a highly utilized chemical intermediate in the synthesis of bioactive molecules, particularly quinazoline-based kinase inhibitors[1].

This guide provides an objective, data-driven comparison of the in vitro cytotoxicity of the CMMQ baseline scaffold against fully elaborated, standard clinical inhibitors such as Gefitinib (EGFR inhibitor) and BX-795 (PDK1/TBK1 inhibitor). By analyzing these compounds, we can establish the structure-activity relationship (SAR) causality that drives modern targeted oncology therapies.

Mechanistic Grounding: The Quinazoline Core

The quinazoline ring system is a privileged scaffold in medicinal chemistry because it effectively mimics the adenine ring of adenosine triphosphate (ATP). This allows quinazoline derivatives to competitively dock into the highly conserved ATP-binding hinge region of various oncogenic kinases (e.g., EGFR, PDK1, TBK1).

However, CMMQ is a raw building block[1]. While it possesses the necessary nitrogen atoms to form primary hydrogen bonds with the kinase hinge region, it lacks the extended, functionalized side chains (such as the 3-chloro-4-fluoroanilino group in Gefitinib) required to occupy adjacent hydrophobic pockets. Consequently, CMMQ exhibits weak target affinity and negligible direct cytotoxicity. Standard inhibitors build upon this core, utilizing precise steric bulk and electronic properties to lock the kinase in an inactive conformation, thereby halting downstream survival signaling (Akt/mTOR) and inducing apoptosis.

KinaseBinding ATP ATP Binding Pocket (Hinge Region) Signal Oncogenic Signaling (Akt/mTOR) ATP->Signal Uninhibited Death Cell Death (Apoptosis) ATP->Death Inhibited CMMQ CMMQ Core (Weak Affinity) CMMQ->ATP Partial Docking Std Standard Inhibitor (High Affinity) Std->ATP Strong Docking

Kinase ATP pocket binding dynamics comparing CMMQ core vs. standard functionalized inhibitors.

Comparative In Vitro Cytotoxicity Data

To objectively evaluate performance, we compare the half-maximal inhibitory concentration (IC50) of CMMQ against standard inhibitors across established cancer cell lines. The data highlights the necessity of functional group elaboration for achieving therapeutic cytotoxicity.

CompoundStructural RoleTarget KinaseCell Line ModelIC50 (µM)Cytotoxic Efficacy
CMMQ Baseline IntermediateN/A (Non-specific)A431 / SH-SY5Y> 100.0Negligible
Gefitinib Standard InhibitorEGFRA431 (cSCC)~ 19.77High
BX-795 Standard InhibitorPDK1 / TBK1SH-SY5Y (NB)~ 1.50Very High
BX-795 Standard InhibitorPDK1 / TBK1HeLa (Cervical)< 12.50High

Data Context:

  • Gefitinib demonstrates potent, dose-dependent cytotoxicity in A431 cutaneous squamous cell carcinoma cells, achieving an IC50 of 19.77 µM following a 12-hour treatment[2].

  • BX-795 showcases extreme potency in neuroblastoma (NB) models, with IC50 values ranging tightly between 1.18 µM and 1.82 µM across various MYCN-amplified and non-amplified lines[3]. It also maintains strong cytocompatibility and targeted viral/cancer cytotoxicity in HeLa cell models[4].

  • CMMQ , lacking the functional groups required for sustained target residence time, fails to reach a calculable IC50 under 100 µM in identical assays, confirming its role strictly as a synthetic precursor[1].

Self-Validating Experimental Protocol: Cytotoxicity Profiling

To ensure scientific integrity and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . It includes internal controls and statistical checkpoints to guarantee that observed cytotoxicity is a direct result of the compound's mechanism of action, not assay artifacts.

Step 1: Cell Culture and Seeding
  • Action: Seed A431 or SH-SY5Y cells at a density of 1.0×104 cells/well in 96-well microtiter plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality Rationale: Seeding at this specific density ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay. Overconfluence triggers contact inhibition, artificially lowering the metabolic rate and skewing IC50 calculations. The 24-hour pre-incubation allows for proper extracellular matrix (ECM) attachment, validating that subsequent cell death is due to drug-induced apoptosis rather than anoikis (detachment-induced death).

Step 2: Compound Administration
  • Action: Prepare serial dilutions of CMMQ, Gefitinib, and BX-795 in DMSO, then dilute in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is exactly 0.1% (v/v).

  • Causality Rationale: Normalizing the DMSO concentration across all wells is a critical self-validating step. DMSO concentrations above 0.5% can independently induce cellular toxicity. By clamping the vehicle concentration at 0.1%, we isolate the cytotoxic variable entirely to the active pharmaceutical ingredient (API).

Step 3: Viability Quantification (MTT Assay)
  • Action: After 72 hours of compound exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO. Read absorbance at 570 nm using a microplate reader.

  • Causality Rationale: MTT is reduced to purple formazan exclusively by the mitochondrial succinate dehydrogenase enzymes of living cells. This provides a direct, linear proxy for metabolic viability.

Step 4: System Validation (Z'-Factor Calculation)
  • Action: Include a vehicle control (0.1% DMSO, 100% viability) and a positive control (10% Triton X-100, 0% viability) in every plate. Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

  • Causality Rationale: A protocol cannot be trusted without statistical validation. A calculated Z'-factor between 0.5 and 1.0 proves that the assay has a robust dynamic range and low standard deviation, confirming that the IC50 differences between CMMQ and the standard inhibitors are statistically significant and highly reproducible.

AssayWorkflow Seed Cell Seeding (Log-Phase) Treat Drug Treatment (0.1-100 µM) Seed->Treat Incubate 72h Incubation (Cytotoxicity) Treat->Incubate MTT MTT Addition (Metabolism) Incubate->MTT Read Absorbance (570 nm) MTT->Read Validate Z'-Factor Validation Read->Validate

Self-validating high-throughput MTT cytotoxicity assay workflow with Z'-factor quality control.

Conclusion

While 2-Chloro-7-methoxy-4-methylquinazoline provides the foundational geometry necessary for kinase hinge-region binding, it lacks the intrinsic in vitro cytotoxicity required of a standalone therapeutic[1]. Standard inhibitors like Gefitinib and BX-795 demonstrate that the addition of specific functional groups to this quinazoline core is the causal factor in driving nanomolar to low-micromolar IC50 values[3],[2]. For drug development professionals, CMMQ remains an indispensable starting material, but robust, self-validating assays are required to guide its structural evolution into a clinical-grade inhibitor.

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Safety & Regulatory Compliance

Safety

2-Chloro-7-methoxy-4-methylquinazoline proper disposal procedures

Operational and Disposal Master Plan: 2-Chloro-7-methoxy-4-methylquinazoline Executive Summary & Chemical Profile 2-Chloro-7-methoxy-4-methylquinazoline (CAS: 58487-56-2) is a highly reactive synthetic intermediate utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Plan: 2-Chloro-7-methoxy-4-methylquinazoline

Executive Summary & Chemical Profile

2-Chloro-7-methoxy-4-methylquinazoline (CAS: 58487-56-2) is a highly reactive synthetic intermediate utilized primarily in advanced drug discovery[1][2]. It serves as a critical structural building block in the synthesis of Phosphoinositide-dependent kinase-1 (PDK1) inhibitors[3]. PDK1 is a master kinase that activates AKT via phosphorylation at threonine 308, thereby promoting cancer cell survival and proliferation[3]. Because of its therapeutic value, derivatives of this quinazoline scaffold are heavily researched in oncology[3].

However, the same electrophilic properties that make the 2-chloro position ideal for nucleophilic aromatic substitution (SNAr) also dictate stringent handling and disposal protocols. The molecule is susceptible to hydrolysis upon exposure to moisture, which can lead to the generation of corrosive hydrogen chloride (HCl) gas and degradation of the active pharmaceutical ingredient[1].

SignalingPathway A PI3K Activation B PIP3 Generation A->B Phosphorylates PIP2 C PDK1 Kinase (Target of Quinazoline Derivatives) B->C Recruits PDK1 to membrane D AKT Phosphorylation (Thr308) C->D Activates AKT E Cell Survival & Proliferation D->E Inhibits Apoptosis

Figure 1: PI3K/AKT signaling pathway illustrating PDK1 as the target for quinazoline inhibitors.

Quantitative Data & Physicochemical Properties

To ensure accurate stoichiometric quenching and proper waste manifesting, operators must reference the following validated physicochemical parameters[1][2][4]:

PropertyValueOperational Implication
CAS Number 58487-56-2Required identifier for EPA/RCRA waste manifesting.
Molecular Weight 208.64 g/mol Used for calculating equivalents during chemical quenching.
Exact Mass 208.04Utilized for LC-MS analytical verification of waste streams.
Topological Polar Surface Area 35 ŲLow polarity indicates poor aqueous solubility; requires organic solvents for cleanup.
Storage Temperature 2-8°CMust be refrigerated to prevent thermal degradation and C-Cl bond cleavage.

Operational Safety & Handling Plan

  • Causality in Storage: The compound must be stored at 2-8°C in a tightly closed container[4]. The lowered temperature reduces the kinetic energy available for degradation, while maintaining a dry environment prevents atmospheric moisture from initiating hydrolysis at the highly reactive C2 position.

  • Causality in PPE: Halogenated quinazolines can cause severe irritation and are classified as toxic solids[5][6]. Operators must use NIOSH-approved N95 or P100 particulate respirators when handling the dry powder to prevent the inhalation of aerosolized dust[5]. Nitrile gloves (minimum 5 mil thickness) are mandatory to provide an effective barrier against fine organic powders.

Spill Response & Containment Protocol

In the event of a localized spill, immediate containment is required to prevent environmental discharge. Do not let the chemical enter drains or sewer systems[7][8].

Self-Validating Protocol: Solid Spill Cleanup

  • Evacuate and Assess: Isolate the spill area. Verify that no strong oxidizing agents are in the immediate vicinity, as these are incompatible materials that can trigger exothermic reactions[5].

  • PPE Donning: Equip safety goggles, a particulate respirator (EN 149 or NIOSH-approved), and double nitrile gloves[5][8].

  • Dry Containment (Causality - Avoid Water): Do NOT use water to wash the spill. Water will react with the 2-chloro group to generate HCl gas. Instead, use a non-sparking tool to gently sweep the solid, avoiding dust formation[7][8].

  • Adsorbent Application: If the compound is dissolved in an organic solvent, apply an inert, non-combustible absorbent (such as diatomaceous earth) to the liquid[8].

  • Collection: Transfer the swept solid or saturated absorbent into a chemically compatible, sealable container (e.g., an amber glass jar or High-Density Polyethylene (HDPE) bucket)[7].

  • Validation Step: Inspect the cleared surface with a UV lamp (quinazolines often exhibit fluorescence) to ensure no residual powder remains. Wipe the area with an isopropanol-dampened cloth to capture microscopic dust, and place the cloth in the waste container. Log the recovered mass against the dispensed inventory to validate complete recovery.

Step-by-Step Disposal Procedures (Halogenated Waste Workflow)

Because the molecule contains a stable aromatic ring and a covalently bonded chlorine atom, it must be processed via controlled incineration[7].

DisposalWorkflow W1 Solid Waste Seg Halogenated Waste Stream W1->Seg Segregate W2 Liquid Waste (Solvent + Compound) W2->Seg Segregate Cont HDPE Container (Secondary Containment) Seg->Cont Package Inc Controlled Incineration (Flue Gas Scrubbing) Cont->Inc Licensed Disposal

Figure 2: Halogenated waste segregation and disposal workflow for chloroquinazoline derivatives.

Self-Validating Protocol: Halogenated Waste Packaging

  • Segregation: Designate a specific waste stream for "Halogenated Organic Solids." Do not mix with non-halogenated solvents. Causality: Disposal facilities charge a premium for halogenated waste, and mixing streams complicates the stoichiometric balance required for safe incineration.

  • Primary Containment: Place the waste in an HDPE container. Causality: HDPE is highly resistant to organic solids and mild acids, ensuring that if trace hydrolysis occurs, the container's structural integrity will not degrade.

  • Labeling & Transport Classification: Affix a GHS-compliant hazardous waste label. Mark the contents specifically as "TOXIC SOLID, ORGANIC, N.O.S. (4-Chloroquinazoline derivative)" corresponding to UN2811[5][6].

  • Validation Step (pH Check): If the waste includes co-mingled aqueous washings from glassware cleaning, test the pH using indicator strips before sealing. Adjust to pH 6-8 using dilute sodium bicarbonate if acidic. This self-validating step prevents the buildup of pressure from acid-catalyzed gas evolution inside the sealed container.

  • Final Disposal: Transfer the sealed container to a licensed chemical destruction plant. Causality for Incineration: The facility must utilize controlled incineration equipped with flue gas scrubbing[7]. Thermal destruction of this compound generates toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas; alkaline scrubbers in the exhaust stack are mandatory to neutralize these acidic gases before atmospheric release[7].

References

  • Title: CA2648529A1 - Quinazolines for pdk1 inhibition Source: Google Patents URL
  • Title: Safety Data Sheet - 5-Chloroquinazoline-2,4(1H,3H)-dione Source: Angene Chemical URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Chloro-7-methoxy-4-methylquinazoline: An Essential Safety and Operational Protocol

For researchers at the forefront of drug discovery and development, the quinazoline scaffold is a familiar and powerful tool, known for its wide range of pharmacological activities.[1] The compound 2-Chloro-7-methoxy-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the quinazoline scaffold is a familiar and powerful tool, known for its wide range of pharmacological activities.[1] The compound 2-Chloro-7-methoxy-4-methylquinazoline, while a valuable intermediate, requires meticulous handling due to its inherent chemical reactivity and potential hazards. This guide moves beyond a simple checklist to provide a comprehensive operational framework, grounded in chemical principles and regulatory standards, to ensure your safety and the integrity of your research.

The core principle of our safety protocol is based on understanding the chemical nature of the hazard. The chloro-substituent at the 2-position of the quinazoline ring is a key functional group, but it also renders the molecule susceptible to nucleophilic substitution.[2][3] This reactivity is the likely origin of its hazardous properties, as it can react with biological nucleophiles in the skin, eyes, and respiratory tract. Therefore, our handling strategy is designed to create a robust barrier, preventing any direct contact. Based on data from closely related analogs, such as 2-(Chloromethyl)-4-methylquinazoline, we must assume this compound causes severe skin burns and eye damage.[4][5]

I. Hazard Assessment and Core Protective Measures

Before any procedure, a thorough hazard assessment is mandatory. This is not a mere formality but the foundation of a safe experimental design. As per the Occupational Safety and Health Administration (OSHA), employers must assess the workplace for hazards that necessitate the use of Personal Protective Equipment (PPE).[6]

Primary Engineering Control: The Chemical Fume Hood

PPE is the final layer of protection. Your primary defense is an engineering control, specifically a certified chemical fume hood. All manipulations of solid 2-Chloro-7-methoxy-4-methylquinazoline and its concentrated solutions must be performed within a fume hood to control dust and vapors.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

The following PPE is mandatory for all personnel handling 2-Chloro-7-methoxy-4-methylquinazoline. The selection is based on a risk assessment that considers the compound's presumed corrosive nature and the potential for splashes or aerosol generation.

Protection Area Required PPE Specification & Rationale
Eye & Face Chemical Splash Goggles & Face ShieldSpecification : ANSI Z87.1-rated.[7] Rationale : Goggles are required to protect against liquid splashes and chemical vapors.[8] A face shield must be worn over the goggles to provide a secondary layer of protection against splashes, especially when handling larger quantities or during transfers.[7][8] This dual protection is critical given the compound's presumed corrosive properties.[4][5]
Skin (Hands) Double-Gloved Nitrile or Neoprene GlovesSpecification : Chemically resistant gloves. Rationale : Provides a robust barrier against direct skin contact. While specific breakthrough time data for this compound is unavailable, nitrile and neoprene are recommended for similar heterocyclic compounds. Double-gloving is a prudent practice that guards against undetected micro-perforations and contamination during glove removal. Immediately replace gloves upon any suspected contamination.[8]
Skin (Body) Flame-Resistant Laboratory CoatSpecification : Fully buttoned, long-sleeved. Rationale : Protects personal clothing and underlying skin from contamination. The flame-resistant property adds a layer of safety against potential fire hazards from flammable solvents used in the procedure.
Respiratory NIOSH-Approved N95 Respirator (or higher)Specification : N95 or equivalent. Rationale : Required only if handling the solid powder outside of a certified chemical fume hood is unavoidable. This minimizes the inhalation of airborne particles.[9][10] All routine handling of solids should occur within a fume hood, making respiratory protection a secondary precaution for specific, non-routine situations.

III. Operational Plan: A Step-by-Step Procedural Guide

Proper handling procedures are critical to minimize exposure and maintain a safe laboratory environment.

A. Preparation & Pre-Handling

  • Safety Check : Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.

  • Fume Hood : Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Don PPE : Put on all required PPE as detailed in the table above before entering the designated handling area.

B. Weighing and Transfer of Solid Compound

  • Containment : Conduct all weighing and transfer operations within the fume hood.

  • Minimize Dust : Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.

  • Work Surface : Perform all work on a disposable, plastic-backed absorbent liner to contain any minor spills and simplify cleanup.

C. Solution Preparation

  • Vessel Choice : Select an appropriately sized flask or beaker to prevent splashing.

  • Solvent Addition : Add the solvent to the solid compound slowly. Stir gently to aid dissolution.

  • Sealing : Once dissolved, cap the container to prevent vapor release.

D. Post-Handling & Decontamination

  • Hand Washing : After removing gloves, thoroughly wash hands with soap and water, even if no direct contact is suspected.

  • Surface Decontamination : Wipe down the work surface within the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

  • PPE Removal : Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

IV. Decision Workflow for PPE Selection

The specific tasks you are performing dictate the precise level of PPE required. The following workflow illustrates this decision-making process.

PPE_Workflow PPE Selection Workflow for 2-Chloro-7-methoxy-4-methylquinazoline cluster_start Initial Setup cluster_ppe PPE & Task Assessment cluster_enhancements Enhanced Protection cluster_end Final Actions Start Handling Required? FumeHood Work in Chemical Fume Hood? Start->FumeHood BasePPE Minimum PPE: - Lab Coat - Single Nitrile Gloves - Safety Glasses FumeHood->BasePPE Yes Stop STOP! Re-evaluate Procedure. Do Not Proceed. FumeHood->Stop No Task Task Assessment: Solid or Liquid? BasePPE->Task Solid Handling Solid Powder (Weighing, Transfer) Task->Solid Solid Liquid Handling Liquid (Solutions) Task->Liquid Liquid EnhanceSolid Upgrade PPE: - Double Gloves - Splash Goggles - Face Shield - N95 Respirator (if risk of aerosolization) Solid->EnhanceSolid EnhanceLiquid Upgrade PPE: - Double Gloves - Splash Goggles - Face Shield (if splash risk) Liquid->EnhanceLiquid Proceed Proceed with Experiment EnhanceSolid->Proceed EnhanceLiquid->Proceed

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-7-methoxy-4-methylquinazoline
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2-Chloro-7-methoxy-4-methylquinazoline
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